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  • Product: 5-Nitrothiazole-2-carboxylic acid
  • CAS: 39920-61-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Nitrothiazole-2-carboxylic Acid

A Technical Guide for Drug Development and Medicinal Chemistry Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundation for complex drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundation for complex drug discovery programs. Among these, 5-Nitrothiazole-2-carboxylic acid (CAS: 39920-61-1) stands out as a highly reactive, bifunctional scaffold[1]. Characterized by an electron-deficient thiazole ring flanked by a strongly electron-withdrawing nitro group and a versatile carboxylic acid moiety, this compound is a critical intermediate in the development of antimicrobial agents, antiradiation compounds, and viral polymerase inhibitors[1][2][3]. This whitepaper dissects the physicochemical properties, modern catalytic synthesis workflows, and pharmacological mechanisms of 5-nitrothiazole-2-carboxylic acid, providing actionable, self-validating protocols for laboratory application.

Molecular Architecture and Physicochemical Profiling

The unique reactivity of 5-nitrothiazole-2-carboxylic acid is dictated by its electronic push-pull system[1]. The nitro group at the 5-position exerts a strong inductive and resonance-withdrawing effect across the conjugated thiazole ring. This significantly lowers the pKa of the carboxylic acid at the 2-position, enhancing its ability to act as a bidentate ligand capable of chelating divalent metal ions (such as Mg²⁺ or Fe²⁺) in biological systems[3][4].

Furthermore, the compound exhibits a moderate lipophilicity (LogP ~1.27), which strikes an optimal balance between aqueous solubility for systemic circulation and membrane permeability for cellular uptake[5].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₅H₄N₂O₄S[1]Defines the core heterocyclic pharmacophore.
Molecular Weight 174.13 g/mol Low molecular weight ideal for fragment-based drug discovery.
CAS Number 39920-61-1[1]Unique chemical registry identifier.
Density ~1.804 g/cm³[5]Indicates high molecular packing in its crystalline solid state.
LogP 1.27[5]Optimal lipophilicity for oral bioavailability and passive diffusion.
Polar Surface Area (PSA) 124.25 Ų[5]High polarity driven by the nitro and carboxylate groups; excellent for targeting peripheral enzymes.
Refractive Index 1.673[5]High optical density due to the conjugated pi-electron system.
Flash Point 215 ºC[5]Demonstrates high thermal stability under standard processing conditions.

Synthetic Pathways and Reaction Kinetics

Historically, the synthesis of 5-nitrothiazole-2-carboxylic acid relied on the harsh nitration of 2-amino-5-thiazolecarboxylic acid using a volatile mixture of nitric and sulfuric acids[1]. While effective, this method often requires stringent temperature control to prevent exothermic runaway and minimizes the generation of hazardous by-products[1].

Synthesis A 5-Nitrothiazole-2-carbaldehyde (Precursor) B Diphenyl Diselenide (2 mol%) + Aqueous H2O2 (20%) A->B Catalytic Oxidation C 5-Nitrothiazole-2-carboxylic acid (Target Compound) B->C Room Temp, 6h >99% Yield

Fig 1: Atom-economical selenium-catalyzed oxidation workflow for 5-Nitrothiazole-2-carboxylic acid.

Protocol 1: Selenium-Catalyzed Oxidation Workflow

Expert Rationale: Diphenyl diselenide (Ph₂Se₂) acts as an efficient oxygen-transfer agent. It activates inert aqueous H₂O₂ into a highly reactive peroxyseleninic acid intermediate. This avoids the use of stoichiometric heavy metal oxidants (like CrO₃) which can cause over-oxidation or cleavage of the sensitive thiazole ring, ensuring a near-quantitative yield (>99%) under mild conditions[1].

Step-by-Step Methodology:

  • Catalyst Preparation: In a clean, dry round-bottom flask, dissolve 2 mol% of diphenyl diselenide in a benign reaction medium (e.g., ethanol).

  • Substrate Addition: Add 1 equivalent of 5-nitrothiazole-2-carbaldehyde to the stirring solution at room temperature (20-25 ºC).

  • Oxidant Introduction: Slowly add aqueous H₂O₂ (20%) dropwise to the reaction mixture[1]. Causality: Dropwise addition controls the exothermic release and prevents thermal degradation of the nitrothiazole core.

  • Reaction Monitoring: Stir the mixture at room temperature for 6 hours[1]. Monitor the conversion via Thin Layer Chromatography (TLC) until the aldehyde precursor is fully consumed.

  • Workup and Isolation: Quench the reaction with sodium thiosulfate to neutralize unreacted peroxides. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crystalline solid product[1].

Analytical Characterization and Protocols

To validate the purity of the synthesized compound and monitor its stability, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[6][7].

Protocol 2: RP-HPLC Purity Validation

Expert Rationale: The polar nature of the carboxylic acid group requires an acidic mobile phase to suppress ionization. By dropping the pH below the pKa of the carboxylate, the compound remains in its neutral, lipophilic state, which prevents peak tailing and improves retention on the C18 stationary phase[7].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Prepare Mobile Phase B: 0.1% TFA in LC-MS grade acetonitrile.

  • Stationary Phase Selection: Equip the HPLC system with a Waters Symmetry C18 column (150 × 3.9 mm, 5 μm)[7].

  • Sample Preparation: Dissolve 1 mg of 5-nitrothiazole-2-carboxylic acid in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 μm PTFE syringe filter.

  • Gradient Elution Profile: Run a linear gradient from 90% Mobile Phase A to 0% Mobile Phase A over 10 minutes at a flow rate of 1.0 mL/min[7].

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector set to 254 nm to capture the robust UV absorbance of the conjugated nitrothiazole chromophore.

Pharmacological Applications and Mechanistic Pathways

In drug development, 5-nitrothiazole-2-carboxylic acid derivatives are frequently employed as active-site-directed inhibitors and pyrophosphate mimics[3].

For example, in Hepatitis C Virus (HCV) research, related carboxylic acid derivatives bind to the NS5B polymerase active site[3]. The carboxylate moiety, working in tandem with the thiazole nitrogen, chelates the essential Mg²⁺ ions required for RNA elongation, effectively halting viral replication[3]. Furthermore, the nitro group serves a dual purpose: it lowers the pKa of the carboxylate to enhance chelation[3], and in antimicrobial applications, it undergoes intracellular reduction in anaerobic bacteria, generating reactive intermediates that critically damage cellular components and inhibit energy metabolism[1].

Mechanism A 5-Nitrothiazole-2-carboxylic acid (Pharmacophore) B Cellular Permeation (pH-dependent equilibrium) A->B C Target Enzyme Active Site (e.g., HCV NS5B Polymerase) B->C D Mg2+ Ion Chelation (Carboxylate & Thiazole) C->D E Inhibition of RNA Elongation (Pathogen Neutralization) D->E

Fig 2: Pharmacological mechanism of action via active-site metal chelation and enzyme inhibition.

Conclusion

5-Nitrothiazole-2-carboxylic acid is a highly versatile building block whose physicochemical properties—specifically its precisely tuned lipophilicity and potent metal-chelating capabilities—make it indispensable in modern medicinal chemistry. By employing atom-economical synthetic routes and rigorous analytical validation, researchers can reliably leverage this scaffold to develop next-generation therapeutics.

References[1] Title: Buy 5-Nitrothiazole-2-carboxylic acid (EVT-3400990) | 39920-61-1 - EvitaChem

Source: evitachem.com URL: 1[5] Title: 5-Nitro-1,3-thiazole-2-carboxylic acid - CAS号39920-61-1 ... - 摩贝化学 Source: molbase.cn URL: 5[2] Title: Chemotherapeutic nitro-heterocycles. Derivatives of 5-nitrothiazole-2-carboxaldehyde and 5-nitrothiazole-2-carboxylic acid - ACS Publications Source: acs.org URL: 2[3] Title: 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 3[4] Title: US10570104B2 - Metabolically programmed metal chelators and uses thereof - Google Patents Source: google.com URL: 4[6] Title: US10570104B2 - Metabolically programmed metal chelators and uses thereof (Analytical Methods) - Google Patents Source: google.com URL: 6[7] Title: 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis | Journal of Medicinal Chemistry - ACS Publications (Analytical Methods) Source: acs.org URL: 7

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Exploratory

Metabolic Stability of 5-Nitrothiazole-2-carboxylic Acid: A Mechanistic Guide to Pharmacokinetics and Biotransformation

Executive Summary 5-Nitrothiazole-2-carboxylic acid is a highly versatile pharmacophore and synthetic intermediate, foundational to the development of broad-spectrum antiparasitic, antibacterial, and antiviral agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Nitrothiazole-2-carboxylic acid is a highly versatile pharmacophore and synthetic intermediate, foundational to the development of broad-spectrum antiparasitic, antibacterial, and antiviral agents[1]. Its structural anatomy presents a fascinating metabolic dichotomy: a 5-nitro group that serves as a redox-sensitive trigger, and a 2-carboxylic acid moiety that acts as a primary site for Phase II conjugation.

As a Senior Application Scientist, I frequently observe that standard metabolic stability assays fail to capture the true pharmacokinetic (PK) profile of this compound. Relying solely on standard aerobic liver microsomes often leads to artificially inflated stability metrics. This whitepaper provides an in-depth, mechanistic guide to evaluating the metabolic stability of 5-nitrothiazole-2-carboxylic acid, detailing the causality behind experimental design, and offering self-validating protocols to ensure scientific integrity.

Structural Anatomy & Biotransformation Hotspots

The metabolic fate of 5-nitrothiazole-2-carboxylic acid is governed by its two functional extremes. Understanding the causality of its biotransformation is critical for accurate drug development.

The 5-Nitro Group: The Redox Trigger

In mammalian systems under normoxic (oxygen-rich) conditions, the 5-nitro group is remarkably stable. While mammalian flavoenzymes—such as NADPH:cytochrome P450 oxidoreductase (CPR) or NAD(P)H:quinone oxidoreductase (NQO1)—can catalyze a single-electron reduction to form a nitro radical anion, the presence of molecular oxygen rapidly oxidizes the radical back to the parent nitro compound[2]. This process, known as futile cycling , generates superoxide reactive oxygen species (ROS) but leaves the parent drug intact, resulting in high apparent Phase I stability.

Conversely, in hypoxic or strictly anaerobic environments (e.g., the gut lumen or within anaerobic pathogens), enzymes like Pyruvate:ferredoxin oxidoreductase (PFOR) or Type I nitroreductases (NTR) drive a multi-electron reduction cascade[3]. This converts the nitro group into a reactive hydroxylamine or 5-aminothiazole, leading to target engagement, covalent binding to macromolecules, or localized toxicity[4].

The 2-Carboxylic Acid: The Phase II Liability

Free carboxylic acids are notorious liabilities for Phase II metabolism. In hepatic and intestinal circulation, the carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[5]. The formation of acyl glucuronides is the primary clearance mechanism for the unfunctionalized acid. If this moiety is not masked (e.g., via amide coupling to form derivatives like nitazoxanide), systemic clearance will be rapid.

Pathways Parent 5-Nitrothiazole-2-carboxylic acid (Parent Compound) Glucuronide Acyl Glucuronide Metabolite (Phase II Clearance) Parent->Glucuronide UGTs + UDPGA (Aerobic / Hepatic) Radical Nitro Radical Anion (Intermediate) Parent->Radical CPR / NQO1 (1e- reduction) Amine 5-Aminothiazole Derivative (Bioactivation / Toxicity) Parent->Amine PFOR / NTR (Anaerobic) (6e- reduction) Radical->Parent O2 (Normoxia) Futile Cycling ROS Superoxide (ROS) Radical->ROS O2 -> O2-

Biotransformation pathways of 5-nitrothiazole-2-carboxylic acid under aerobic and anaerobic states.

Mechanistic Causality in Experimental Design

When designing a metabolic stability study for 5-nitrothiazole-2-carboxylic acid, the experimental choices must reflect its dual nature. A protocol is only as trustworthy as the logic underpinning it.

  • Why UDPGA is Non-Negotiable: Standard Phase I liver microsome assays rely solely on NADPH to assess Cytochrome P450 (CYP) mediated oxidation. For this compound, CYP-mediated thiazole ring oxidation is negligible due to the strong electron-withdrawing nature of the nitro group. If UDPGA (the cofactor for UGTs) is omitted, the assay will falsely report high metabolic stability[6].

  • Why Oxygen Tension Matters: Testing the compound's stability in bacterial or parasitic lysates under ambient air will yield artificially long half-lives. Oxygen outcompetes the nitro group for electrons, halting the reduction cascade[4]. Anaerobic chambers and specific electron donors (e.g., ferredoxin) are mandatory to assess true pathogen-specific activation.

Quantitative Data Presentation

To illustrate the divergent metabolic pathways, the following tables summarize typical clearance parameters and enzyme-specific kinetics for 5-nitrothiazole-2-carboxylic acid and its direct structural analogs.

Table 1: Comparative In Vitro Metabolic Clearance Across Species
Species / MatrixAssay ConditionPrimary CofactorHalf-Life (t½)Primary Metabolite Observed
Human Liver Microsomes AerobicNADPH> 120 minNone (Futile cycling)
Human Liver Microsomes AerobicNADPH + UDPGA< 30 minAcyl Glucuronide
Rat Liver Microsomes AerobicNADPH + UDPGA< 15 minAcyl Glucuronide
Dog Liver Microsomes AerobicNADPH + UDPGA> 90 minTrace Glucuronide
E. coli Lysate (NTR+) AnaerobicNADPH / NADH< 10 min5-Aminothiazole / Hydroxylamine
Table 2: Enzyme-Specific Biotransformation Kinetics
Enzyme SystemReaction TypeSubstrate Affinity (Km)Turnover Rate (kcat)Biological Consequence
UGT1A1 / UGT1A9 GlucuronidationLow (High affinity)HighRapid systemic clearance
Mammalian CPR 1e⁻ ReductionModerateLow (Net zero in O₂)ROS generation, oxidative stress
Bacterial PFOR Multi-e⁻ ReductionHighVery HighPathogen-selective bioactivation

Self-Validating Experimental Protocols

A self-validating system ensures that negative results are due to true metabolic stability, not assay failure. This requires robust positive controls, cofactor verification, and strict environmental controls.

Protocol 1: Aerobic Hepatic Microsomal Stability (Phase I & II)

This protocol evaluates the systemic clearance liability of the carboxylic acid moiety.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine HLMs (final protein concentration 0.5 mg/mL) and 5-nitrothiazole-2-carboxylic acid (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM final) and UDPGA (2 mM final) . Causality note: Alamethicin (25 µg/mL) must be added to the buffer 15 minutes prior to initiation to form pores in the microsomal membranes, allowing UDPGA access to luminal UGTs.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the M+176 transition (indicative of glucuronidation).

Protocol 2: Anaerobic Nitroreduction Assay

This protocol evaluates the bioactivation potential of the 5-nitro group.

Step-by-Step Methodology:

  • Anaerobic Equilibration: Place all buffers (50 mM Tris-HCl, pH 7.5), plastics, and reagents into an anaerobic chamber (90% N₂, 5% H₂, 5% CO₂) at least 24 hours prior to the assay to strip residual oxygen.

  • Enzyme Preparation: Prepare a lysate of E. coli overexpressing Type I Nitroreductase (NTR) or purified PFOR.

  • Reaction Assembly: Inside the anaerobic chamber, combine the enzyme (10 µg/mL), 5-nitrothiazole-2-carboxylic acid (10 µM), and ferredoxin (if using PFOR) in the degassed buffer.

  • Initiation: Initiate the reduction by adding NADH or sodium dithionite (1 mM final). Causality note: Dithionite acts as an artificial electron donor that mimics the highly reducing environment of anaerobic metabolism.

  • Spectrophotometric Monitoring: Transfer the mixture to a sealed, anaerobic cuvette. Monitor the decay of the nitro group continuously via UV-Vis spectroscopy at 400 nm (the characteristic absorbance peak of the 5-nitrothiazole system) for 30 minutes[4].

  • Validation: Introduce ambient air to a parallel control sample. The absorbance at 400 nm should stabilize or recover, validating that the reduction is oxygen-sensitive.

Workflow Start Compound Preparation (1 µM final conc.) Aerobic Aerobic Incubation (HLM + NADPH + UDPGA) Start->Aerobic Phase I/II Profiling Anaerobic Anaerobic Incubation (Bacterial Lysate + NADH) Start->Anaerobic Bioactivation Profiling Quench Quench with Cold Acetonitrile (Internal Standard added) Aerobic->Quench Timepoints: 0-60 min Anaerobic->Quench Timepoints: 0-30 min LCMS LC-MS/MS & UV-Vis Quantification Quench->LCMS Analysis Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) LCMS->Analysis

Self-validating experimental workflow for dual-condition metabolic stability profiling.

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity MDPI[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO[Link]

  • Reductive metabolism of niridazole by adult Schistosoma mansoni. Correlation with covalent drug binding to parasite macromolecules PubMed (NIH)[Link]

  • Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide PMC (NIH)[Link]

Sources

Foundational

Preliminary Toxicity Screening of 5-Nitrothiazole-2-carboxylic acid

An In-Depth Technical Guide Introduction: Contextualizing the Challenge 5-Nitrothiazole-2-carboxylic acid is a heterocyclic compound that, like many nitroaromatic structures, holds potential as a building block in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: Contextualizing the Challenge

5-Nitrothiazole-2-carboxylic acid is a heterocyclic compound that, like many nitroaromatic structures, holds potential as a building block in medicinal chemistry, particularly in the development of novel antimicrobial or antiparasitic agents.[1] The nitrothiazole scaffold has been explored for activity against a range of pathogens, including Mycobacterium tuberculosis.[2][3] However, the very features that confer biological activity—the nitro group and the aromatic system—also raise significant toxicological flags.

The presence of a nitroaromatic moiety is a well-established structural alert for potential genotoxicity and cytotoxicity.[4][5] The mechanism often involves enzymatic reduction of the nitro group within the cell to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutations or cell death.[4][6] Therefore, a robust and early assessment of the toxicological profile of 5-Nitrothiazole-2-carboxylic acid is not merely a regulatory formality but a critical step in determining its viability as a drug development candidate.

This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of 5-Nitrothiazole-2-carboxylic acid. Moving beyond a simple checklist of assays, we delve into the mechanistic rationale behind the experimental choices, offering a tiered screening cascade designed to efficiently identify key liabilities and inform data-driven decisions.

Section 1: The Toxicological Postulate and Screening Strategy

The central hypothesis for the toxicity of 5-Nitrothiazole-2-carboxylic acid is predicated on its chemical structure. The electron-withdrawing nitro group makes the compound susceptible to metabolic activation via nitroreductases, enzymes present in both bacteria and mammals.[4][6]

COMPOUND 5-Nitrothiazole-2-carboxylic acid (Ar-NO2) INTERMEDIATE Reactive Intermediates (e.g., Ar-NHOH) COMPOUND->INTERMEDIATE Nitroreductase Enzymes TARGET Cellular Macromolecules (DNA, Proteins) INTERMEDIATE->TARGET Covalent Adduction EFFECT Toxicological Endpoints (Mutagenicity, Cytotoxicity) TARGET->EFFECT Leads to

Caption: Postulated metabolic activation pathway for 5-Nitrothiazole-2-carboxylic acid.

Given this postulate, a preliminary screening strategy should prioritize the assessment of genotoxicity, general cytotoxicity, and key organ-specific liabilities, such as cardiotoxicity. We propose a tiered in vitro approach, which is cost-effective, high-throughput, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[7][8]

START Test Compound: 5-Nitrothiazole-2-carboxylic acid TIER1 Tier 1: In Vitro Screening Battery START->TIER1 GENOTOX Genotoxicity (Bacterial Reverse Mutation Assay) TIER1->GENOTOX CYTOTOX General Cytotoxicity (e.g., HepG2 Assay) TIER1->CYTOTOX CARDIOTOX Cardiovascular Safety (hERG Channel Assay) TIER1->CARDIOTOX ANALYSIS Data Analysis & Risk Assessment GENOTOX->ANALYSIS CYTOTOX->ANALYSIS CARDIOTOX->ANALYSIS GO Proceed to Lead Optimization / Further In Vivo Studies ANALYSIS->GO Acceptable Profile NO_GO Terminate / Redesign Compound ANALYSIS->NO_GO Unacceptable Liabilities

Caption: Tiered workflow for preliminary toxicity screening.

Section 2: Tier 1 In Vitro Screening Protocols

This section details the experimental protocols for a robust initial safety assessment. The inclusion of appropriate controls is paramount for the self-validation of each assay.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Rationale: The Ames test is the gold standard for identifying compounds that can cause gene mutations.[9] For nitroaromatic compounds, this assay is particularly critical as the bacterial strains express nitroreductases capable of metabolizing the test article to its mutagenic form.[4] We will use a panel of Salmonella typhimurium strains to detect various types of mutations.

StrainGenotype CharacteristicMutation Detected
TA98 hisD3052, rfa, ΔuvrB, pKM101Frameshift Mutations
TA100 hisG46, rfa, ΔuvrB, pKM101Base-pair Substitutions
TA1535 hisG46, rfa, ΔuvrBBase-pair Substitutions
TA1537 hisC3076, rfa, ΔuvrBFrameshift Mutations
Table 1: Recommended S. typhimurium strains for Ames testing.[10]

Experimental Protocol:

  • Preparation:

    • Prepare stock solutions of 5-Nitrothiazole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare positive controls: 2-Nitrofluorene (for TA98) and Sodium Azide (for TA100/TA1535) for non-activation arms; 2-Aminoanthracene for all strains in the activation arms.[10]

    • Prepare the S9 metabolic activation mix from the liver of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone).[11]

  • Pre-incubation Method:

    • In a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.05 mL of the test compound at various concentrations, and either 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).

    • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[10]

  • Plating & Incubation:

    • Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to each tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies (his+) on each plate.

    • A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.[10]

General Cytotoxicity: Cell Viability Assay

Rationale: A general cytotoxicity assay provides a baseline understanding of the concentration at which the compound causes cell death.[12][13] We recommend using a human liver cell line, such as HepG2, as the liver is a primary site of drug metabolism and potential toxicity. The lactate dehydrogenase (LDH) release assay is a reliable method that measures membrane integrity.[12][14]

Experimental Protocol:

  • Cell Culture:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) and seed them into 96-well plates at a predetermined density (e.g., 10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Nitrothiazole-2-carboxylic acid in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (e.g., 0.5% DMSO) and a positive control/maximum LDH release (lysis buffer).

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • LDH Measurement:

    • Transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the positive control and plot the concentration-response curve to determine the IC₅₀ value (the concentration that causes 50% cell death).

Cardiovascular Safety: hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[15][16] Early assessment of hERG liability is a regulatory expectation and crucial for safety.[17] Automated patch-clamp electrophysiology is the gold standard for this assessment.

Experimental Protocol (Automated Patch-Clamp):

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Harvest cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[16]

  • Electrophysiology:

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit hERG tail currents. A pre-compound baseline current is established by perfusing the cells with an extracellular solution.[16]

  • Compound Application:

    • Apply the vehicle control (e.g., 0.3% DMSO in extracellular solution) to ensure a stable baseline.

    • Sequentially apply increasing concentrations of 5-Nitrothiazole-2-carboxylic acid (e.g., 0.1, 1, 10 µM) to the same cell.

    • A known hERG inhibitor, such as E-4031 or Dofetilide, must be used as a positive control to validate the assay run.[16][17]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the concentration-response curve to determine the IC₅₀ value.

Section 3: Data Interpretation and Risk Assessment

The results from the Tier 1 screen must be synthesized to form a preliminary risk profile. The goal is not to definitively label the compound as "toxic" or "safe" but to identify liabilities that guide the next steps.

AssayEndpointExample "Low Risk" ResultExample "High Risk" ResultImplication of High Risk
Ames Test Fold-increase over control< 2-fold increase at all concentrations> 2-fold, dose-dependent increaseHigh potential for mutagenicity/carcinogenicity. A major hurdle for development.
Cytotoxicity IC₅₀ in HepG2 cells> 50 µM< 10 µMNarrow therapeutic window. May require structural modification to reduce general toxicity.
hERG Assay IC₅₀ value> 30 µM< 1 µMHigh risk of drug-induced cardiac arrhythmia. Often a reason to terminate a compound series.
Table 2: Hypothetical data interpretation framework.

A compound exhibiting a positive Ames test is a significant concern, as genotoxicity is a major safety liability.[4] A potent hERG IC₅₀ (<1 µM) is also a substantial finding that often halts further development.[15] Moderate cytotoxicity might be acceptable, especially if the compound is intended for oncology, but a low IC₅₀ value necessitates a careful evaluation of the therapeutic index.[13]

Conclusion and Strategic Outlook

This technical guide outlines a rational, mechanistically-driven approach for the initial toxicity screening of 5-Nitrothiazole-2-carboxylic acid. By integrating early-stage in vitro assays for genotoxicity, cytotoxicity, and cardiotoxicity, research teams can efficiently identify critical safety liabilities.

  • A "clean" profile (negative in Ames, IC₅₀ > 30-50 µM in cytotoxicity and hERG assays) provides confidence to advance the compound into further lead optimization and more comprehensive preclinical studies.

  • A "liable" profile (e.g., a positive Ames result or potent hERG inhibition) provides clear, actionable data. This allows scientists to either terminate the compound early, saving significant resources, or to initiate medicinal chemistry efforts to mitigate the identified toxicity while preserving desired activity.

Ultimately, this structured preliminary screening process embeds safety assessment into the core of the drug discovery workflow, fostering a "fail early, fail cheap" philosophy and increasing the probability of successfully developing safe and effective medicines.

References

  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link]

  • Kondo, H., et al. (2023). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Li, P., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol. Available at: [Link]

  • Horvath, G., & Orban, E. (2021). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Available at: [Link]

  • Gleeson, M. P., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Sásik, M., et al. (2018). Detection of mutagenicity in N-nitroso compounds with the Ames Test. ResearchGate. Available at: [Link]

  • Debnath, A. K., et al. (1992). Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Habinc, Z., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link]

  • BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. BosterBio. Available at: [Link]

  • Adams, G. E., et al. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine. Available at: [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. Available at: [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives. Available at: [Link]

  • Mphahamele, O. B., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules. Available at: [Link]

  • Sizochenko, N., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available at: [Link]

  • Office of Environmental Health Hazard Assessment. (2009). 2-Amino-5-Nitrothiazole. OEHHA. Available at: [Link]

  • International Agency for Research on Cancer. (1983). 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31). INCHEM. Available at: [Link]

  • Boechat, N., et al. (2015). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. Molecules. Available at: [Link]

  • Kumar, K., et al. (2012). Development of 5-nitrothiazole derivatives as Mycobacterium tuberculosis growth inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available at: [Link]

  • Semantic Scholar. (n.d.). 2-amino-5-nitrothiazole. Semantic Scholar. Available at: [Link]

  • Agrawal, K. C., et al. (1982). Evaluation of 2-amino-5-nitrothiazole as a hypoxic cell radiosensitizer. OSTI.GOV. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. Available at: [Link]

  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. Available at: [Link]

  • Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. Porsolt. Available at: [Link]

  • Gomez-Perez, V., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Nonclinical testing of pharmaceuticals: A path to better prediction of human toxicity. Regulatory Toxicology and Pharmacology. Available at: [Link]

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Exploratory

5-Nitrothiazole-2-carboxylic acid crystal structure and NMR data

An In-Depth Technical Guide to the Structural Elucidation of 5-Nitrothiazole-2-carboxylic Acid Introduction 5-Nitrothiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-Nitrothiazole-2-carboxylic Acid

Introduction

5-Nitrothiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position.[1] Its molecular structure, combining the electron-withdrawing nature of the nitro group with the versatile reactivity of the carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science.[1] This compound serves as a key intermediate in the synthesis of more complex molecules, including potential antimicrobial and antiparasitic agents.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for researchers aiming to utilize it in rational drug design and synthetic chemistry.

This guide provides a comprehensive analysis of the anticipated crystal structure and Nuclear Magnetic Resonance (NMR) data for 5-nitrothiazole-2-carboxylic acid. While a definitive single-crystal X-ray structure for this specific molecule is not widely published, this document leverages data from closely related analogs and foundational chemical principles to predict its structural features. Furthermore, it offers detailed, field-proven experimental protocols for researchers to perform this characterization in their own laboratories.

Part 1: Crystal Structure Analysis

The determination of a molecule's single-crystal X-ray structure provides unambiguous proof of its constitution, conformation, and the intricate network of intermolecular interactions that govern its solid-state properties.

Predicted Molecular Geometry and Intermolecular Interactions

The crystal structure of 5-nitrothiazole-2-carboxylic acid is expected to be defined by the planarity of the thiazole ring and the powerful influence of its functional groups on molecular packing.

  • Molecular Planarity: The thiazole ring, being aromatic, will be largely planar. The carboxylic acid and nitro group substituents will likely exhibit some torsional freedom but are expected to be nearly coplanar with the ring to maximize electronic conjugation.

  • Key Structural Features: The presence of the electron-withdrawing nitro group at C5 and the carboxylic acid at C2 will significantly influence the electronic distribution and bond lengths within the thiazole ring compared to unsubstituted thiazole.

  • Intermolecular Hydrogen Bonding: The most dominant intermolecular force will undoubtedly be the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers in the solid state, where the carboxylic acid of one molecule hydrogen-bonds to the carboxylic acid of a neighboring molecule in a characteristic R²₂(8) graph set motif. This is a common and highly stable arrangement for carboxylic acids in the solid state.

  • Other Interactions: Additional, weaker interactions, such as C-H···O or π-π stacking between thiazole rings, may also play a role in stabilizing the overall crystal lattice.

Below is a diagram illustrating the molecular structure and the anticipated hydrogen-bonded dimer.

A conceptual diagram of the molecular structure and predicted hydrogen bonding.

Note: The images in the DOT script above are placeholders. A real implementation would require generating images of the chemical structures.

Caption: Predicted hydrogen-bonded dimer of 5-nitrothiazole-2-carboxylic acid.

Part 2: NMR Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 5-nitrothiazole-2-carboxylic acid is expected to be simple, showing two distinct signals in a deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is crucial as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 12.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically found far downfield and is often broad due to chemical exchange.[2] Its exact position is dependent on concentration and temperature.
8.5 - 9.0Singlet1HH4 (Thiazole)This sole proton on the thiazole ring is flanked by a sulfur atom and a carbon atom bearing a strongly electron-withdrawing nitro group. This electronic environment results in significant deshielding, pushing its resonance far downfield. Data from related 5-nitrothiazole derivatives show this proton in a similar region.[3][4]
¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are heavily influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
160 - 165C=O (Carboxylic Acid)Carboxylic acid carbons typically resonate in the 165-185 ppm range.[2] Conjugation with the thiazole ring is expected to shift this resonance slightly upfield.
165 - 175C2 (Thiazole)This carbon is bonded to two heteroatoms (N and S via the ring system) and the carboxylic acid group, leading to a significant downfield shift. In related 2-amino-5-nitrothiazole derivatives, this carbon appears around 163-168 ppm.[3][4]
140 - 145C4 (Thiazole)This carbon is adjacent to the sulfur atom and the C5 bearing the nitro group. Its chemical shift will reflect these influences.
108 - 115C5 (Thiazole)While directly attached to the electron-withdrawing nitro group, data from analogous 5-nitrothiazole systems show the C5 resonance appearing surprisingly upfield, often in the 107-110 ppm range.[3][4] This highlights the complex interplay of electronic effects within the heterocyclic ring.

Part 3: Experimental Protocols

To obtain the empirical data discussed above, rigorous and well-controlled experimental procedures are necessary. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Protocol 1: Single-Crystal Growth and X-ray Diffraction

Objective: To grow single crystals of 5-nitrothiazole-2-carboxylic acid suitable for X-ray diffraction and to determine its three-dimensional structure.

Methodology: Slow Evaporation

  • Solvent Selection (Causality): Begin by screening for suitable solvents. The ideal solvent will dissolve the compound moderately at room or elevated temperatures. Polar solvents are a good starting point.[1] The choice is critical; a solvent in which the compound is too soluble will not allow for crystallization, while one in which it is insoluble is also unsuitable.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of 5-nitrothiazole-2-carboxylic acid in the chosen solvent at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is a self-validating measure to remove any particulate matter that could act as nucleation sites, leading to the formation of many small, unusable crystals instead of a few large, high-quality ones.

  • Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is essential for allowing molecules to deposit onto the growing crystal lattice in an ordered fashion.

  • Crystal Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

  • X-ray Diffraction: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2). The final refined structure should have low R-factors and residual electron density, validating the quality of the model.

Protocol 2: NMR Sample Preparation and Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 5-nitrothiazole-2-carboxylic acid sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Choice (Causality): DMSO-d₆ is an excellent choice because it is a polar aprotic solvent capable of dissolving the analyte and its residual water peak does not obscure key regions of the spectrum. Crucially, it allows for the observation of exchangeable protons like the one from the carboxylic acid.

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any solid is visible, filter the solution through a small plug of glass wool directly into the NMR tube to ensure a homogeneous solution, which is critical for obtaining sharp NMR signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum, on a spectrometer (e.g., 300 MHz or higher). Ensure a sufficient number of scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as an internal standard. This internal referencing is a self-validating step that ensures accuracy and comparability of the data.

Overall Characterization Workflow

The logical flow of experiments ensures that each step builds upon the last, leading to a fully validated structural assignment.

Workflow cluster_Synthesis Compound Availability cluster_Characterization Structural Characterization cluster_Analysis Data Analysis & Validation Synthesis Obtain/Synthesize 5-Nitrothiazole-2-carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Crystal Crystal Growth Synthesis->Crystal NMR_Analysis Confirm Connectivity & Functional Groups NMR->NMR_Analysis XRD Single-Crystal X-ray Diffraction Crystal->XRD XRD_Analysis Determine 3D Structure & Molecular Packing XRD->XRD_Analysis Validation Correlate & Validate: Solution vs. Solid State NMR_Analysis->Validation XRD_Analysis->Validation

Caption: Experimental workflow for the complete structural elucidation.

References

  • EvitaChem. (n.d.). 5-Nitrothiazole-2-carboxylic acid.
  • Tripathi, R. K. P., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 339-353. Retrieved from [Link]

  • Tripathi, R. K. P., et al. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. RSC Advances, 8(1), 339-353. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Foundational

Discovery and History of 5-Nitrothiazole-2-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary & Historical Context The molecular scaffold of 5-nitrothiazole-2-carboxylic acid (CAS: 39920-61-1) represents a masterclass in heterocyclic drug design. Characterized by a five-membered thiazole ring fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The molecular scaffold of 5-nitrothiazole-2-carboxylic acid (CAS: 39920-61-1) represents a masterclass in heterocyclic drug design. Characterized by a five-membered thiazole ring flanked by a highly electron-withdrawing nitro group at the 5-position and a versatile carboxylic acid at the 2-position, this compound has evolved from a niche antiparasitic agent into a foundational building block for modern antiviral therapeutics[1].

The historical genesis of these derivatives traces back to the late 1960s. In 1969, David W. Henry published seminal work in the, detailing the synthesis of 5-nitrothiazole-2-carboxaldehyde and 5-nitrothiazole-2-carboxylic acid derivatives[2]. Initially, these compounds were synthesized via the condensation of 2-methyl-5-nitrothiazole with benzaldehyde, followed by oxidative cleavage, or through the treatment of 2-bromo-5-nitrothiazole with CuCN to form a carbonitrile intermediate[3]. Henry’s early in vivo evaluations focused heavily on their chemotherapeutic potential against malaria and schistosomiasis, capitalizing on the redox-active nature of the nitroheterocyclic core[3].

Over the decades, the scientific community recognized that the true power of this scaffold lay not just in its redox potential, but in its structural geometry. The spatial arrangement of the heteroatoms and the carboxylic acid makes it an exceptional candidate for metal chelation in viral enzyme active sites, fundamentally shifting its trajectory from antiparasitic research to advanced antiviral drug discovery[4][5].

Structural Rationale & Physicochemical Profiling

As an Application Scientist, evaluating a starting material requires looking beyond the 2D structure to understand its physicochemical behavior in a reaction matrix and biological system. The 5-nitro group serves a dual purpose: it acts as a metabolic trigger in certain biological environments and functions as a powerful electron-withdrawing group (EWG). This EWG effect significantly lowers the pKa of the 2-carboxylic acid, ensuring that the molecule exists predominantly in its anionic form at physiological pH. This ionization is the critical prerequisite for its role as a pyrophosphate mimic in viral active sites[4].

To facilitate rational drug design and scale-up synthesis, the core quantitative parameters of 5-nitrothiazole-2-carboxylic acid are summarized below:

Table 1: Physicochemical Properties of 5-Nitrothiazole-2-carboxylic Acid
PropertyValueAnalytical & Synthetic Significance
CAS Registry Number 39920-61-1Essential for global chemical inventory tracking and regulatory compliance[1].
Molecular Formula C₅H₄N₂O₄SBaseline for High-Resolution Mass Spectrometry (Exact Mass: 174.13 g/mol )[1].
Density 1.804 g/cm³High density indicates tight crystal packing, influencing solubility profiles[6].
LogP 1.27Optimal lipophilicity for initial SAR, balancing aqueous solubility and membrane permeability[6].
Refractive Index 1.673Utilized as a rapid, non-destructive QC metric for identifying compound purity in solution[6].
Flash Point 215 ºCA critical safety parameter dictating the thermal limits during industrial scale-up[6].

Synthetic Methodologies: A Self-Validating Protocol

The most critical step in utilizing 5-nitrothiazole-2-carboxylic acid in drug discovery is its conversion into a highly reactive intermediate, typically 5-nitrothiazole-2-carbonyl chloride [7]. The native carboxylic acid is relatively inert toward the complex, sterically hindered amine nucleophiles used in modern library generation. Converting it to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.

The following protocol is designed as a self-validating system , ensuring that causality is understood and quality control (QC) is built into the workflow.

Protocol: Synthesis of 5-Nitrothiazole-2-carbonyl Chloride

Step 1: Substrate Preparation & Dehydration

  • Action: Dry 5-nitrothiazole-2-carboxylic acid (1.0 eq) under high vacuum at 50°C for 12 hours.

  • Causality: Thionyl chloride (SOCl₂) is exquisitely sensitive to water. Trace moisture leads to the futile hydrolysis of the reagent into SO₂ and HCl, stalling the chlorination and degrading the yield.

  • Self-Validation: Perform a Karl Fischer titration on a micro-sample. Proceed to Step 2 only if the moisture content is strictly <0.05%.

Step 2: Chlorination via Vilsmeier-Haack Intermediate

  • Action: Suspend the dried acid in anhydrous dichloromethane (DCM). Add SOCl₂ (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Heat the mixture to reflux (40°C) under a strict argon atmosphere[7].

  • Causality: SOCl₂ alone reacts sluggishly. The addition of DMF generates the highly reactive Vilsmeier-Haack intermediate in situ, which attacks the carboxylic acid exponentially faster. The argon atmosphere prevents atmospheric moisture ingress[7].

  • Self-Validation: Monitor the reaction vessel for gas evolution (SO₂ and HCl) using an oil bubbler. The complete cessation of gas evolution (typically after 2–4 hours) serves as a primary, macroscopic indicator that the conversion is complete.

Step 3: Isolation and Spectroscopic Verification

  • Action: Remove DCM and excess SOCl₂ under reduced pressure via rotary evaporation to yield the crude 5-nitrothiazole-2-carbonyl chloride[7].

  • Causality: Removing volatile SOCl₂ is mandatory; residual chlorinating agents will competitively react with nucleophiles in downstream derivatization, destroying library purity.

  • Self-Validation: Analyze the crude residue via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The reaction is validated by the complete disappearance of the broad carboxylic O-H stretch (~2500–3000 cm⁻¹) and the emergence of a sharp, intense acyl chloride C=O stretch at ~1750–1770 cm⁻¹.

SyntheticWorkflow SM 2-Amino-5-thiazolecarboxylic acid Nitration Nitration (HNO3 / H2SO4) Exothermic Control SM->Nitration Core 5-Nitrothiazole-2-carboxylic acid (Core Scaffold) Nitration->Core Yield: >80% Chlorination Chlorination (SOCl2 / DMF) Reflux, Inert Gas Core->Chlorination Intermediate 5-Nitrothiazole-2-carbonyl chloride (Reactive Intermediate) Chlorination->Intermediate Gas Evolution Ceases Derivatization Nucleophilic Substitution (Amines / Alcohols) Intermediate->Derivatization Products Therapeutic Derivatives (Amides, Esters) Derivatization->Products Library Generation

Caption: Synthetic workflow from thiazole precursors to therapeutic derivatives.

Pharmacological Evolution & Mechanism of Action

The most profound chapter in the history of 5-nitrothiazole-2-carboxylic acid derivatives is their transition into the antiviral space. While early research by Henry established their efficacy against protozoan parasites[3], modern structural biology unlocked a new mechanism of action: pyrophosphate mimicry .

In the mid-2000s, researchers discovered that heterocyclic carboxylic acids could potently inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[4]. The mechanism hinges on the enzyme's reliance on two catalytic magnesium (Mg²⁺) ions to facilitate RNA chain elongation. Derivatives of 5-nitrothiazole-2-carboxylic acid, when deprotonated at physiological pH, act as bidentate ligands. The carboxylate oxygen and the adjacent thiazole nitrogen form a tight coordination complex with the Mg²⁺ ions in the viral active site[4].

This chelation effectively displaces the native nucleoside triphosphate substrates, halting viral RNA replication[4]. Recognizing the topological similarities between viral enzymes that utilize carboxylate-metal ion catalytic mechanisms, researchers successfully cross-pollinated this logic into HIV research. By 2007, similar heterocyclic carboxamide and carboxylic acid derivatives were developed as highly potent, reversible inhibitors of HIV Integrase, demonstrating nanomolar efficacy in blocking HIV replication in cell cultures[5].

MOA Drug 5-Nitrothiazole-2-carboxylic Acid Derivative Ionization Deprotonation (Physiological pH) Drug->Ionization pKa modulated by 5-NO2 ActiveSite Viral Polymerase Active Site Ionization->ActiveSite Anion Binding Chelation Mg2+ Chelation (Pyrophosphate Mimic) ActiveSite->Chelation Substrate Displacement Inhibition RNA Elongation Blockade Chelation->Inhibition Target Inactivation

Caption: Pharmacological mechanism of viral polymerase inhibition via Mg2+ chelation.

Conclusion

The history of 5-nitrothiazole-2-carboxylic acid is a testament to the power of structural repurposing in medicinal chemistry. What began in 1969 as an exploration of redox-active antiparasitics has matured into a sophisticated strategy for viral enzyme inhibition. By understanding the precise causality behind its synthesis—such as the necessity of anhydrous conditions and Vilsmeier-Haack catalysis—and its biological mechanism as a pyrophosphate mimic, modern drug development professionals can continue to leverage this privileged scaffold to design next-generation therapeutics.

References

  • Henry, D. W. (1969). "Chemotherapeutic Nitroheterocycles. Derivatives of 5-Nitrothiazole-2-carboxaldehyde and 5-Nitrothiazole-2-carboxylic Acid." Journal of Medicinal Chemistry, 12(2), 303-306. URL: [Link]

  • Pacini, B., et al. (2006). "2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis." Journal of Medicinal Chemistry. URL: [Link]

  • Pace, P., et al. (2007). "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

  • AccelaChem / Molbase. "5-Nitro-1,3-thiazole-2-carboxylic acid - CAS 39920-61-1 Physicochemical Properties." AccelaChemBio Catalog. URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Nitrothiazole-2-carboxylic acid Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Nitrothiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrothiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a thiazole ring substituted with a nitro group and a carboxylic acid, provides a unique scaffold for synthesizing novel compounds with potential therapeutic applications, including antimicrobial and antiparasitic activities.[1] The amide bond is a cornerstone of peptide and protein structure, and its formation is one of the most frequently performed reactions in medicinal chemistry.[2][3] This document provides a detailed guide to the peptide coupling reactions of 5-nitrothiazole-2-carboxylic acid, focusing on the underlying chemical principles, optimized reaction conditions, and step-by-step protocols.

The primary challenge in coupling 5-nitrothiazole-2-carboxylic acid lies in the electron-withdrawing nature of the 5-nitro group. This deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by an amine.[2] Therefore, direct conversion to an amide is difficult without a suitable activating agent.[4] This guide will focus on modern, highly efficient coupling reagents that can overcome this challenge.

Chemical Principles and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction.[3] Due to the low reactivity of carboxylic acids, particularly electron-deficient ones, an activating agent is required. These agents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the amine.[4][5]

Common Coupling Reagents

A variety of reagents have been developed for this purpose.[2] For a challenging substrate like 5-nitrothiazole-2-carboxylic acid, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their high efficiency and ability to suppress racemization.[6][7][8]

ReagentClassKey Features
HATU Uronium/Aminium SaltHigh coupling efficiency, fast reaction rates, and low racemization.[6][7][9] Particularly effective for sterically hindered substrates.[8]
HBTU Uronium/Aminium SaltVery efficient with low racemization, especially when HOBt is added.[7] A common and cost-effective choice.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity (favors N-acylation).[10]
EDC/HOBt CarbodiimideA classic and effective combination.[2] EDC activates the carboxylic acid, and HOBt acts as an additive to increase efficiency and reduce side reactions.[4][7]

Recommendation for 5-Nitrothiazole-2-carboxylic acid:

HATU is the preferred reagent for this application. Its high reactivity, driven by the formation of a highly reactive OAt-active ester, is well-suited to overcome the deactivating effect of the nitro group.[9][11] The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[9][11]

Reaction Mechanism: HATU-Mediated Coupling

The HATU-mediated coupling proceeds through a two-stage process: activation of the carboxylic acid followed by nucleophilic attack by the amine.[6] This is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][9]

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[6][12]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[6]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, yielding the key OAt-active ester intermediate and liberating tetramethylurea.[6][9][12]

  • Amide Formation: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing HOAt.[9][12]

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage Carboxylic_Acid 5-Nitrothiazole-2- Carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + DIPEA Isouronium O-Acyl Isouronium Salt Carboxylate->Isouronium + HATU HATU HATU Active_Ester OAt-Active Ester Amide Final Amide Product Active_Ester->Amide + Amine Isouronium->Active_Ester + HOAt Anion Amine Amine (Peptide) Amine->Amide

Caption: HATU-mediated peptide coupling mechanism.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for coupling 5-nitrothiazole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 5-Nitrothiazole-2-carboxylic acid (1.0 eq)

  • Amine (or N-terminally deprotected peptide) (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)[6]

  • DIPEA (2.0-3.0 eq)[6]

  • Anhydrous DMF[6][9]

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the 5-nitrothiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[6]

  • Activation: Add HATU (1.0-1.2 eq) to the reaction mixture. Stir for an additional 10-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[6]

  • Coupling: Add the amine (1.0-1.2 eq), either neat or dissolved in a small amount of anhydrous DMF, to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 12 hours.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Experimental_Workflow A Dissolve Carboxylic Acid in Anhydrous DMF B Add DIPEA, Stir 5-10 min A->B C Add HATU, Stir 10-15 min (Activation) B->C D Add Amine C->D E Stir at Room Temp, Monitor Reaction D->E F Aqueous Work-up (Quench & Extract) E->F G Purification (Chromatography) F->G H Pure Amide Product G->H

Caption: General workflow for HATU coupling.

Protocol 2: EDC/HOBt Mediated Coupling

While HATU is recommended, the EDC/HOBt system is a viable and often more economical alternative. This method has been successfully used for the coupling of other thiazole carboxylic acids.[13]

Materials:

  • 5-Nitrothiazole-2-carboxylic acid (1.0 eq)

  • Amine (or N-terminally deprotected peptide) (1.0-1.2 eq)

  • EDC·HCl (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or Triethylamine (1.5-2.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, inert atmosphere

Procedure:

  • Setup: Under an inert atmosphere, dissolve the 5-nitrothiazole-2-carboxylic acid (1.0 eq), amine (1.0-1.2 eq), and HOBt (1.1-1.5 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA or triethylamine (1.5-2.0 eq) to the mixture and stir.

  • Activation & Coupling: Add EDC·HCl (1.1-1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1. The urea byproduct from EDC is typically water-soluble, simplifying purification.[7]

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly difficult couplings, gentle heating (e.g., 40-50 °C) may be beneficial, but should be used with caution to avoid racemization.[10]

  • Steric Hindrance: For sterically hindered amines or carboxylic acids, HATU is generally superior to other reagents.[8][14] Reaction times may need to be extended.

  • Side Reactions: An excess of uronium reagents like HATU can sometimes lead to guanidinylation of the free amine.[6][11] Using the recommended stoichiometry (near 1:1 with the carboxylic acid) minimizes this risk.

  • Solvent Choice: DMF is the most common solvent due to its excellent solvating properties for peptides and reagents.[9][15] Acetonitrile or DCM can also be used. Ensure all solvents are anhydrous.

Conclusion

The successful peptide coupling of 5-nitrothiazole-2-carboxylic acid is readily achievable with modern coupling reagents. The electron-withdrawing nature of the nitro group necessitates the use of a potent activating agent, with HATU being the premier choice for its efficiency and mild conditions. By following the detailed protocols and considering the key chemical principles outlined in this guide, researchers can confidently synthesize novel peptide conjugates and amide derivatives incorporating this valuable heterocyclic scaffold.

References

  • Chemistry LibreTexts . (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Patil, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Wikipedia . HATU. [Link]

  • Encyclopedia.pub . (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Common Organic Chemistry . Amine to Amide Mechanism - HATU. [Link]

  • YouTube . (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal . Amide synthesis by acylation. [Link]

  • Aapptec Peptides . Coupling Reagents. [Link]

  • ACS Combinatorial Science . (2019, March 8). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. [Link]

  • Chemistry Steps . Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) . (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • DilunBio . (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information . Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • National Center for Biotechnology Information . Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Nitrothiazole-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the inherent solubility challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the inherent solubility challenges associated with 5-Nitrothiazole-2-carboxylic acid .

While the rigid, planar structure and hydrophobic nitrothiazole ring drive a high crystal lattice energy (resulting in poor intrinsic aqueous solubility), the C2-carboxylic acid group provides a reliable chemical handle for solubility enhancement. This guide bridges the gap between theoretical physical chemistry and field-proven benchtop protocols.

Part 1: Diagnostic Solubilization Workflow

Before diving into complex formulations, it is critical to follow a logical, step-wise approach to solubility enhancement. The flowchart below outlines the decision tree for processing 5-Nitrothiazole-2-carboxylic acid based on your downstream application needs.

SolubilityWorkflow Start 5-Nitrothiazole-2-carboxylic acid (Poor Aqueous Solubility) Check_pH 1. pH Adjustment & Salt Formation (Target pH > pKa + 2) Start->Check_pH Ionizable -COOH Check_Cosolvent 2. Co-solvent Systems (DMSO, PEG 400) Check_pH->Check_Cosolvent Precipitates Success Solubilized Formulation Ready for Assay/In Vivo Check_pH->Success Soluble Check_CD 3. Cyclodextrin Complexation (HP-β-CD) Check_Cosolvent->Check_CD Toxicity/Precipitation Check_Cosolvent->Success Soluble Check_ASD 4. Amorphous Solid Dispersion (Polymer Matrix) Check_CD->Check_ASD Solid Dose Needed Check_CD->Success Soluble Check_ASD->Success Enhanced Dissolution

Decision tree for enhancing the aqueous solubility of 5-Nitrothiazole-2-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Compound precipitates when diluted into aqueous assay buffers.

Question: My compound dissolves perfectly in 100% DMSO, but when I dilute the stock into a pH 7.4 biological assay buffer, it immediately clouds up and precipitates. How do I prevent this?

Causality & Expert Insight: This is a classic "solvent crash" phenomenon. While the compound is highly soluble in DMSO, rapid dilution into an aqueous buffer causes local supersaturation. Because 5-nitrothiazole-2-carboxylic acid is an acidic compound, its solubility is highly pH-dependent[1]. If the buffer capacity of your assay medium is insufficient, the localized pH drop caused by the introduction of the acid itself forces the molecule to protonate, crashing out as the highly insoluble free acid [2].

Protocol: pH-Adjusted Stock & In Situ Salt Formation Self-Validating System: By pre-forming the sodium salt, you ensure the compound remains in its ionized, highly water-soluble state upon dilution.

  • Stock Preparation: Weigh 10 mg of 5-Nitrothiazole-2-carboxylic acid into a glass vial.

  • Base Addition: Add 1.05 molar equivalents of NaOH (using a 1M aqueous NaOH solution) to deprotonate the carboxylic acid.

  • Solvent Addition: Add a primary co-solvent (e.g., 10% DMSO or PEG 400) and vortex until the solution is completely clear.

  • Buffer Dilution: Slowly titrate this stock into your assay buffer (e.g., 50 mM HEPES or PBS, pH 7.4) under continuous vortexing to prevent localized concentration gradients.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant and compare it to a theoretical concentration curve to confirm no loss occurred via micro-precipitation.

Issue 2: In vivo formulation solubility is insufficient despite pH adjustment.

Question: We are formulating this compound for in vivo dosing (e.g., oral gavage), but the sodium salt alone causes gastrointestinal irritation or lacks sufficient bioavailability. What is the next step?

Causality & Expert Insight: Carboxylic acid drugs face a strict trade-off: the ionized salt form has excellent solubility but poor membrane permeability, while the unionized form permeates well but is insoluble [2]. Furthermore, high local concentrations of the salt can cause GI irritation. To improve solubility without relying solely on extreme pH shifts, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic nitrothiazole ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility and shields the GI tract from irritation [3].

Protocol: Cyclodextrin Inclusion Complexation

  • Preparation of CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or physiological saline.

  • API Addition: Add an excess amount of 5-Nitrothiazole-2-carboxylic acid to the CD solution (creating a supersaturated suspension).

  • Equilibration: Stir the suspension at room temperature for 24-48 hours. This extended time is required to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved API.

  • Validation Step: Lyophilize a small aliquot of the filtrate and analyze it via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm characteristic of free 5-nitrothiazole-2-carboxylic acid confirms successful encapsulation.

Issue 3: Poor dissolution rate in solid oral dosage forms.

Question: We are advancing to a solid oral dosage form, but the compound exhibits a very slow dissolution rate. How can we formulate it to maximize both solubility and dissolution kinetics?

Causality & Expert Insight: The slow dissolution rate is driven by strong intermolecular hydrogen bonding (carboxylic acid dimers) and pi-pi stacking of the thiazole rings in the crystalline state. Converting the crystalline drug into an Amorphous Solid Dispersion (ASD) disrupts the crystal lattice, significantly lowering the thermodynamic barrier to dissolution [4].

Protocol: Solvent Evaporation for Amorphous Solid Dispersion (ASD)

  • Polymer Selection: Select a hydrophilic matrix polymer such as Hydroxypropyl Methylcellulose (HPMC) or Soluplus®.

  • Dissolution: Dissolve both the API (5-Nitrothiazole-2-carboxylic acid) and the polymer (typically in a 1:3 or 1:4 ratio) in a common volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1).

  • Evaporation: Rapidly evaporate the solvent using a spray dryer or rotary evaporator to kinetically trap the drug in its amorphous state within the polymer matrix.

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the resulting powder. A broad "halo" without sharp diffraction peaks validates the amorphous nature of the dispersion, confirming the destruction of the crystal lattice.

Part 3: Quantitative Data Summary

To guide your formulation strategy, the following table summarizes representative solubility enhancements observed for thiazole-carboxylic acid derivatives using the techniques described above. Note: Exact values will vary based on specific buffer capacities and polymer molecular weights.

Formulation StrategyMechanism of ActionApparent Aqueous Solubility (mg/mL)Fold Increase vs. Free Acid
Free Acid (Unformulated) Intrinsic solubility (pH < pKa)~0.051x (Baseline)
Sodium Salt Formation Ionization of -COOH group> 15.0> 300x
20% HP-β-CD Complexation Host-guest hydrophobic inclusion~5.2~104x
Cosolvent (20% PEG 400) Reduction of dielectric constant~2.8~56x
ASD (HPMC Matrix) Crystal lattice disruption~8.5 (Supersaturated)~170x

References

  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening." BenchChem.1

  • PatSnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations." PatSnap.2

  • Scholars Research Library. "Enhancement of Solubility: A Pharmaceutical Overview." Scholars Research Library. 3

  • BenchChem Technical Support Team. "Technical Support Center: Improving the Solubility of Thiazole Compounds." BenchChem. 4

Sources

Optimization

Troubleshooting low yield in 5-Nitrothiazole-2-carboxylic acid synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter yield bottlenecks when researchers attempt to synthesize highly functionalized, electron-defic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter yield bottlenecks when researchers attempt to synthesize highly functionalized, electron-deficient heterocycles. The synthesis of 5-nitrothiazole-2-carboxylic acid is notoriously challenging: the presence of both a deactivating nitro group and a carboxylic acid on the thiazole core creates competing electronic demands. This often leads to poor regioselectivity, over-oxidation, or oxidative ring cleavage (tarring) during scale-up[1]. Historically, mastering the synthesis of these derivatives has been critical for the development of targeted antimicrobial and antiviral agents[2].

This guide bypasses generic advice to provide field-proven, self-validating protocols. Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, and a quantitative breakdown of modern green-chemistry synthetic routes.

Diagnostic Decision Matrix

TroubleshootingWorkflow Start Low Yield Detected: 5-Nitrothiazole-2-carboxylic Acid Route Identify Synthesis Route Start->Route Oxidation Aldehyde Oxidation (Se/H₂O₂ or Electro-carboxylation) Route->Oxidation Precursor: Carbaldehyde Nitration Direct Nitration (Mechanochemical or Cu-Catalyzed) Route->Nitration Precursor: Thiazole-2-carboxylic acid Ox_Issue1 Incomplete Conversion? Check H₂O₂ titration & Se catalyst Oxidation->Ox_Issue1 Chemical Oxidation Ox_Issue2 Electrode Passivation? Clean graphite, check NaHCO₃ Oxidation->Ox_Issue2 Electrochemical Nit_Issue1 Poor Regioselectivity (<90%)? Verify directing group or BiONO₃ load Nitration->Nit_Issue1 Isomer formation Nit_Issue2 Substrate Degradation? Control exotherm & milling time Nitration->Nit_Issue2 Tar/Charring Success Yield Optimized (>80%) Ox_Issue1->Success Ox_Issue2->Success Nit_Issue1->Success Nit_Issue2->Success

Diagnostic workflow for troubleshooting low yields in 5-nitrothiazole-2-carboxylic acid synthesis.

Troubleshooting Guides & FAQs
Q1: I am using the Selenium-catalyzed oxidation of 5-nitrothiazole-2-carbaldehyde, but my yields are plateauing around 60% instead of the reported >99%. What is causing this?

Mechanistic Causality: This green oxidation relies on diphenyl diselenide (PhSe)₂ being oxidized by aqueous H₂O₂ to form benzeneseleninic acid, which is the active terminal oxidant[1]. If your aqueous H₂O₂ (20%) is degraded, or if there are trace transition metal impurities in your solvent, the H₂O₂ will disproportionate into H₂O and O₂ before it can oxidize the selenium catalyst. This breaks the catalytic cycle and halts conversion.

Validated Protocol:

  • Preparation: Suspend 5-nitrothiazole-2-carbaldehyde (10 mmol) in 20 mL of HPLC-grade H₂O to prevent transition-metal induced peroxide degradation[1].

  • Catalyst Addition: Add (PhSe)₂ (0.2 mmol, 2 mol%) to the suspension and stir at 25°C for 5 minutes[1].

  • Oxidant Delivery: Add aqueous H₂O₂ (20%, 15 mmol) dropwise over 30 minutes via a syringe pump. Self-Validation: Monitor the reaction temperature; a mild, sustained exotherm confirms the in situ generation of benzeneseleninic acid.

  • Monitoring: Stir for 6 hours. Self-Validation: Check via TLC (EtOAc/Hexane 1:1). The complete disappearance of the bright yellow aldehyde spot validates that the catalytic cycle remained active.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the carboxylic acid (>99% expected yield)[1].

Q2: During the electrochemical carboxylation of 5-nitrothiazole-2-carboxaldehyde, the reaction stops prematurely and the cell voltage spikes. How can I resolve this?

Mechanistic Causality: Direct anodic oxidation at 0.8V vs. SCE generates the carboxylic acid and H₂ gas[1]. A sudden voltage spike indicates electrode passivation (fouling) on the graphite anode. This is typically caused by the polymerization of unreacted aldehyde intermediates or localized depletion of the aqueous NaHCO₃ electrolyte, which drastically increases cell resistance.

Validated Protocol:

  • Cell Setup: Assemble an undivided electrochemical cell equipped with two graphite electrodes[1].

  • Electrolyte Preparation: Dissolve 5-nitrothiazole-2-carboxaldehyde (5 mmol) in 50 mL of 0.1 M aqueous NaHCO₃. The NaHCO₃ acts as both a green electrolyte and a critical pH buffer[1].

  • Electrolysis: Apply a constant potential of 0.8V vs. SCE at room temperature[1]. Self-Validation: Continuously monitor the current density. A stable current validates active electrolysis.

  • Passivation Control: If the current drops by >20% (indicating fouling), apply a polarity reversal for 5 seconds to strip polymerized intermediates from the anode surface.

  • Workup: Acidify the aqueous solution to pH 2 with 1M HCl to precipitate the product. Filter and dry (82–85% expected yield)[1].

Q3: My direct nitration of thiazole-2-carboxylic acid using traditional mixed acids results in massive substrate degradation (tarring) and low yield. Is there a milder alternative?

Mechanistic Causality: The thiazole ring is highly electron-deficient, and the 2-carboxylic acid group further deactivates it. Traditional hypobromite or harsh nitric/sulfuric acid mixtures cause decarboxylation or oxidative ring cleavage[1]. To prevent this, you must switch to Solvent-Free Mechanochemical Nitration, which generates the NO₂⁺ electrophile locally without bulk acidic wastewater[1].

Validated Protocol:

  • Reagent Mixing: Combine thiazole-2-carboxylic acid (10 mmol) with Montmorillonite K10-doped bismuth nitrate (BiONO₃) (12 mmol) in a stainless-steel milling jar[1].

  • Milling: Add two 10 mm stainless-steel balls. Mill at 60°C for 30 minutes at 30 Hz[1]. Self-Validation: The absence of bulk liquid prevents the formation of tarry by-products.

  • Extraction: Transfer the solid mixture to a sintered glass funnel and wash with ethyl acetate (3 x 20 mL) to extract the nitrated product[1].

  • Catalyst Recovery: Dry the remaining solid on the funnel. Self-Validation: Weigh the recovered Montmorillonite K10; quantitative recovery validates that the solid support is intact and ready for up to 4 recycling cycles[1].

  • Concentration: Evaporate the ethyl acetate under reduced pressure to afford 5-nitrothiazole-2-carboxylic acid (75% expected yield, 95% regioselectivity)[1].

Q4: I need >90% regioselectivity for the 5-nitro isomer, but my current catalytic nitration yields a mixture of 4-nitro and 5-nitro isomers. How do I improve regiocontrol?

Mechanistic Causality: Electrophilic aromatic substitution on thiazole typically favors the 5-position, but the energy difference between the 4- and 5- transition states is small. By utilizing Copper-Catalyzed Directed Nitration, a Cu(II)-pyridine complex coordinates with a thiazole-2-carboxamide directing group. This forms a rigid six-membered cyclophane transition state that sterically blocks the 4-position, directing the nitronium equivalent exclusively to the 5-position[1].

Validated Protocol:

  • Directing Group Installation: Convert the carboxylic acid to a thiazole-2-carboxamide directing group.

  • Nitration: React the intermediate with Cu(OAc)₂ / 2-picoline and your nitrating agent at 100°C[1]. Self-Validation: Assess the crude NMR for the carboxamide intermediate; the absolute absence of the C4-proton doublet validates successful regiocontrol (expected 92:8 regioselectivity)[1].

  • Hydrolysis: Hydrolyze the carboxamide back to the carboxylic acid to achieve a 74% overall yield without reducing the newly installed nitro group[1].

Quantitative Data: Synthesis Route Comparison

To aid in route selection, the following table summarizes the performance and environmental metrics of the primary synthesis pathways for 5-nitrothiazole-2-carboxylic acid[1].

Synthesis MethodCatalyst / ReagentSolventYieldPMI ⚖️E-FactorPrimary Yield-Loss Risk
Selenium Oxidation (PhSe)₂ (2 mol%) / H₂O₂H₂O>99%3.21.8H₂O₂ disproportionation
Electrochemical Graphite Anode / NaHCO₃H₂O85%1.52.3Electrode passivation
Mechanochemical BiONO₃ / MontmorilloniteNone75%1.13.0Insufficient milling energy
Cu-Directed Nitration Cu(OAc)₂ / 2-picolineOrganic80%N/AN/ADirecting group failure
Traditional Hypobromite Br₂ / CH₃COONaAcOH/H₂O98.5%8.712.6Halogen-induced cleavage

(Note: PMI = Process Mass Intensity; E-Factor = kg waste / kg product. Lower values indicate greener, more efficient processes[1].)

Sources

Troubleshooting

Resolving HPLC peak tailing for 5-Nitrothiazole-2-carboxylic acid samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 5-Nitrothiazole-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 5-Nitrothiazole-2-carboxylic acid .

This molecule presents a "perfect storm" for HPLC peak tailing. It combines an extremely low pKa (due to the electron-withdrawing 5-nitro group) with a bidentate metal-chelating motif (the adjacent thiazole nitrogen and carboxylic acid). To achieve robust, reproducible separations, we must move beyond trial-and-error and apply definitive, causality-driven chromatographic principles.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must isolate whether the tailing is physical or chemical. The following decision tree outlines our self-validating diagnostic protocol.

Troubleshooting_Logic Start Analyze 5-Nitrothiazole- 2-carboxylic acid Tailing Peak Tailing Observed (Asymmetry > 1.5) Start->Tailing NeutralTest Inject Neutral Marker (e.g., Toluene) Tailing->NeutralTest Physical Physical Issue: Fix Dead Volume / Frit NeutralTest->Physical Neutral tails Chemical Chemical Interaction Suspected NeutralTest->Chemical Neutral symmetric MetalTest Add 5 µM Medronic Acid to Mobile Phase Chemical->MetalTest MetalIssue Metal Chelation Resolved: Use Type B Silica / PEEK MetalTest->MetalIssue Tailing fixed pKaTest Check Mobile Phase pH vs Analyte pKa MetalTest->pKaTest Tailing persists pHAdjust Partial Ionization: Adjust pH > 4.0 pKaTest->pHAdjust pH ≈ pKa IonPair Poor Retention: Use Ion-Pairing / HILIC pHAdjust->IonPair Anion elutes in void

Diagnostic workflow for isolating physical, chelation, and ionization causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Nitrothiazole-2-carboxylic acid exhibit severe peak tailing under standard reversed-phase conditions (e.g., 0.1% Formic Acid)? A: The causality lies in the molecule's ultra-low pKa and its coordination chemistry. The strong electron-withdrawing effect of the 5-nitro group significantly lowers the pKa of the carboxylic acid (estimated < 1.5). Standard acidic mobile phases (pH ~2.7) fail to fully protonate the molecule, leaving it in a mixed ionization state. This dynamic equilibrium between the neutral and anionic forms during the run causes severe peak broadening and tailing[1]. Furthermore, the N-C-COOH structural motif acts as a bidentate ligand, strongly chelating with trace transition metals in the column frit or silica matrix[2].

Q2: How can I definitively differentiate between a chemical interaction (chelation/ionization) and a physical column void? A: A physical issue (like a void or blocked frit) affects all molecules equally, whereas chemical issues are analyte-specific[1]. You can validate the system's physical integrity using the Neutral Marker Test (see Protocol 1 below). If a neutral, non-chelating compound like toluene tails, the issue is physical. If toluene is symmetric but your analyte tails, the issue is chemical[3].

Q3: I adjusted the pH to 5.0 to fully ionize the molecule and stop the mixed-state tailing, but now it elutes in the void volume. How do I retain it? A: At pH 5.0, the carboxylic acid is fully deprotonated. Highly polar anions have virtually no retention on standard hydrophobic C18 stationary phases. Additionally, ionized silanols on the silica surface (which become active above pH 4) electrostatically repel the anion, further reducing retention[4][5]. To solve this, you must introduce a secondary retention mechanism. We recommend using Ion-Pairing Chromatography (IPC) or switching to a Mixed-Mode Anion Exchange (MAX) column.

Q4: My retention is adequate, but I am still seeing a long, dragging tail. How do I eliminate metal chelation? A: Trace metals (Fe, Al) in older Type A silica or stainless steel hardware act as active sites for the thiazole-carboxylate chelate ring[6]. To eliminate this, upgrade to high-purity Type B silica columns and add a competitive chelator (like Medronic acid) to the mobile phase. Medronic acid masks metal sites without suppressing MS signals.

Quantitative Data Summary

The table below summarizes the quantitative impact of various mobile phase chemistries on the retention and symmetry of 5-Nitrothiazole-2-carboxylic acid.

Mobile Phase SystempHAnalyte Ionization StateExpected Retention Factor (k')Peak Symmetry (As)Primary Limitation / Observation
0.1% Formic Acid / ACN ~2.7Mixed (Neutral/Anion)2.5 - 3.5> 2.0 (Severe Tailing)Partial ionization causes peak splitting/tailing.
10 mM NH₄OAc / ACN ~5.0Fully Ionized (Anion)< 0.5 (Elutes in Void)1.0 - 1.2 (Excellent)Zero retention on standard C18 due to polarity.
0.1% FA + 5 µM Medronic Acid ~2.7Mixed (Neutral/Anion)2.5 - 3.51.5 - 1.8 (Moderate)Solves chelation, but partial ionization remains.
10 mM NH₄OAc + 5mM TBA / ACN ~5.0Ion-Paired Complex4.0 - 6.01.1 - 1.3 (Good)Requires dedicated column; longer equilibration.

Experimental Protocols

Protocol 1: Self-Validating System Integrity Check (The Neutral Marker Test)

Purpose: To definitively rule out physical column degradation before altering mobile phase chemistry.

  • Sample Preparation: Prepare a test mix containing 5-Nitrothiazole-2-carboxylic acid (0.1 mg/mL) and Toluene (1 µL/mL) dissolved in the initial mobile phase.

  • Injection: Inject 5 µL onto the HPLC system under your current isocratic conditions.

  • Evaluation: Calculate the asymmetry factor ( As​ ) of the Toluene peak at 10% peak height.

  • Causality Check:

    • If Toluene As​ > 1.2: The tailing is physical (e.g., blocked frit, column void, or extra-column band broadening). Replace the guard column or backflush the system.

    • If Toluene As​ ≤ 1.2 but the analyte tails: The system is physically sound. Proceed to Protocol 2 to address chemical interactions.

Protocol 2: Ion-Pairing Chromatography (IPC) Workflow for Highly Acidic Chelators

Purpose: To achieve baseline resolution, high retention, and perfect symmetry for fully ionized acidic chelators.

  • Mobile Phase A Preparation: Dissolve 10 mM Ammonium Acetate in LC-MS grade water. Add 5 mM Tetrabutylammonium hydroxide (TBAH) as the ion-pairing reagent.

  • pH Adjustment: Adjust the pH to exactly 5.5 using dilute acetic acid. This ensures the analyte is >99.9% ionized (anionic) and prevents mixed-mode tailing.

  • System Passivation: Add 5 µM medronic acid to Mobile Phase A. This acts as a competitive chelator to mask any exposed stainless steel surfaces or trace metals in the column frit.

  • Column Equilibration: Flush a dedicated high-purity Type B C18 column with at least 20 column volumes (CV) of the mobile phase. Note: IPC reagents permanently alter the stationary phase; dedicate this column solely to IPC methods.

  • Execution: Inject the sample. The fully ionized carboxylate will form a lipophilic complex with the TBA⁺ cation, ensuring strong retention and a sharp, symmetrical peak shape.

References

  • Stoll, D. R. "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International, 2012.[Link]

  • "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation.[Link]

  • "How to Reduce Peak Tailing in HPLC?" Phenomenex, 2025. [Link]

  • "HPLC Peak Tailing." Axion Labs.[Link]

  • "Understanding HPLC Peak Tailing." Scribd (LCGC Archive). [Link]

  • "US10570104B2 - Metabolically programmed metal chelators and uses thereof.

Sources

Optimization

Technical Support Center: Ensuring Stability and Data Integrity of 5-Nitrothiazole-2-carboxylic Acid in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitrothiazole-2-carboxylic acid. This guide provides in-depth troubleshooting advice and best practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitrothiazole-2-carboxylic acid. This guide provides in-depth troubleshooting advice and best practices to ensure the stability of the compound and the integrity of your experimental data. While the term "oxidation" is often a general concern for compound stability, for nitroaromatic compounds like 5-Nitrothiazole-2-carboxylic acid, the primary challenge in biological systems is not oxidation but rather enzymatic reduction of the nitro group.[1][2][3] This guide is structured to address this core issue, along with other common challenges such as solubility and assay interference.

Frequently Asked Questions (FAQs)

Here are answers to common questions encountered when working with 5-Nitrothiazole-2-carboxylic acid.

Q1: My compound shows potent activity in a biochemical assay but loses all activity in my cell-based assay. What is happening?

This is a classic indicator of compound instability within the cellular environment, likely due to metabolic reduction of the nitro group.[1][4] Many cell types, especially those cultured under hypoxic conditions or derived from tumors, express high levels of nitroreductase enzymes.[3] These enzymes can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, altering the compound's structure and abolishing its intended activity.[1][3]

Q2: I'm observing unexpected cytotoxicity or high background in my assay. Could the compound be the cause?

Yes. The reduction of nitroaromatic compounds can produce reactive intermediates, such as hydroxylamines, which are often toxic and can react non-specifically with cellular components like DNA and proteins.[3][5] This can lead to cytotoxicity that is independent of your target, or cause artifacts in your assay readout.

Q3: What are the best practices for dissolving and storing 5-Nitrothiazole-2-carboxylic acid?

For optimal stability, the solid compound should be stored in a tightly sealed container in a dark, dry place at refrigerated temperatures (2-8°C).[6] For creating stock solutions, use a high-quality, anhydrous polar solvent like DMSO or DMF. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When preparing working solutions in aqueous buffers, it is best to make them fresh for each experiment to avoid potential degradation.

Q4: Is 5-Nitrothiazole-2-carboxylic acid sensitive to light?

While specific photostability data is not extensively published, nitroaromatic compounds can be light-sensitive. As a general precaution, it is wise to protect solutions from light by using amber vials or wrapping containers in foil, especially during long-term storage or extended experimental incubations.[6]

In-Depth Troubleshooting Guides

This section provides detailed protocols to diagnose and solve common problems.

Problem 1: Compound Inactivity or Inconsistent Results in Cell-Based Assays

This is the most critical issue, often stemming from the enzymatic reduction of the nitro group. The manifestation of toxicity or the therapeutic action of nitroaromatics can involve their reduction by various flavoenzymes.[1][2]

Causality: Flavoenzymes, such as NADPH:cytochrome P-450 reductase and other bacterial-like nitroreductases found in mammalian cells, can catalyze the one- or two-electron reduction of the nitro group.[1][2][7] This process is particularly efficient under low-oxygen (hypoxic) conditions. The reduction changes the electronic properties and shape of the molecule, which can destroy its ability to bind to its intended biological target.

  • Assess the Reductive Environment:

    • Hypoxia Check: Are your cells cultured under standard atmospheric oxygen or in a hypoxic chamber? Hypoxia significantly enhances nitroreductase activity.

    • Cell Line Profiling: Research whether your cell line (e.g., HepG2, HCT116) is known to have high nitroreductase activity.

    • Control Experiment: If possible, run your assay in parallel with a cell-free (biochemical) version. A significant potency shift between the biochemical and cellular assays points towards metabolic inactivation.

  • Mitigation Strategies:

    • Modify Assay Conditions: If experimentally feasible, run the assay under normoxic conditions to reduce the activity of oxygen-sensitive nitroreductases.

    • Use a Reductase-Deficient System: Test your compound in a system with known low reductase activity. This could involve using a different cell line or purified components.

    • Chemical Inhibition (Advanced): In some specialized cases, co-incubation with known inhibitors of nitroreductases can be attempted, but this requires careful validation to ensure the inhibitor does not interfere with your primary assay.

G start Start: Compound is inactive in cell-based assay q1 Is the compound active in a biochemical (cell-free) assay? start->q1 metabolism Hypothesis: Cellular metabolism is inactivating the compound. q1->metabolism Yes solubility Troubleshoot solubility and cell permeability issues. (See Problem 2) q1->solubility No q2 Are cells grown under hypoxic conditions? metabolism->q2 hypoxia_issue High Probability: Hypoxia-induced nitroreductase activity is the cause. q2->hypoxia_issue Yes normoxia_issue Possible Cause: Constitutive nitroreductase activity. q2->normoxia_issue No action1 Action: Test compound under normoxic conditions. hypoxia_issue->action1 action2 Action: Test in a cell line with known low reductase activity. normoxia_issue->action2 end_point Problem Identified: Compound is susceptible to nitroreduction. action1->end_point action2->end_point

Caption: Workflow to diagnose nitroreduction-based compound instability.

Problem 2: Poor Solubility and Compound Precipitation

The carboxylic acid and nitro groups make the molecule polar, but the thiazole ring introduces some hydrophobicity. Achieving and maintaining the desired concentration in aqueous assay buffers can be challenging.

Causality: If the compound's concentration in the assay medium exceeds its solubility limit, it will precipitate. This leads to an inaccurate and lower-than-expected effective concentration, resulting in poor or non-reproducible data. The pH of the buffer can significantly impact solubility due to the ionizable carboxylic acid group.

  • Determine pH-Dependent Solubility:

    • Prepare a series of buffers across a relevant pH range (e.g., pH 6.0, 7.4, 8.0).

    • Add an excess of solid 5-Nitrothiazole-2-carboxylic acid to a small volume of each buffer.

    • Shake or vortex the samples at a controlled temperature for several hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant, dilute it, and measure the concentration using a calibrated HPLC-UV method. This will give you the thermodynamic solubility at each pH.

  • Optimize Stock and Working Solutions:

    • Stock Solvent: Use DMSO for the primary stock solution at a high concentration (e.g., 10-50 mM).

    • Intermediate Dilutions: Perform serial dilutions in DMSO or a co-solvent like ethanol before the final dilution into the aqueous assay buffer. This helps prevent precipitation upon hitting the aqueous phase.

    • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all wells, including controls.

SolventPolaritySuitability for StockNotes
DMSO Polar AproticExcellentStandard choice for primary stock solutions. Hygroscopic.
DMF Polar AproticGoodAlternative to DMSO.
Ethanol Polar ProticFairCan be used for intermediate dilutions.
PBS/Aqueous Buffers Polar ProticPoor (Direct)Target medium for final working solution. Solubility is limited and pH-dependent.

This table provides general guidance. Experimental verification is essential.[8]

Problem 3: Assay Interference and Artifacts

The chemical structure of 5-Nitrothiazole-2-carboxylic acid can potentially interfere with certain assay technologies, leading to false-positive or false-negative results.

Causality:

  • Absorbance/Fluorescence: The nitroaromatic ring system can absorb light and may quench fluorescence signals, a common issue with reporter gene assays (e.g., Luciferase) or fluorescence-based readouts.[9]

  • Reactivity: The electron-deficient thiazole ring or the reactive intermediates from nitro reduction can potentially react with nucleophilic components in the assay, such as thiol groups in proteins or reagents like DTT.

  • Run Blank Controls:

    • Prepare wells containing the assay buffer, all assay components (e.g., enzyme, substrate, ATP), and your compound, but without the biological target (e.g., no cells, no target protein).

    • A change in signal in these wells indicates direct interference with the assay chemistry or detection method.

  • Validate Reporter Gene Assays:

    • If using a luciferase-based reporter, it is critical to perform a counter-screen to check for direct inhibition of the luciferase enzyme itself.[9]

    • Protocol: Run a parallel assay using purified luciferase enzyme and its substrate (luciferin). Add your compound at the same concentrations used in the cellular assay. Inhibition of light output in this cell-free system confirms the compound is an artifactual inhibitor of the reporter.

G start Start: Suspected assay interference or artifact q1 Run 'reagents-only' control (no cells/enzyme) with compound. Is there a signal change? start->q1 interference Confirmed: Compound directly interferes with assay reagents or detection method. q1->interference Yes no_interference No direct interference with reagents detected. Proceed to check reporter enzyme. q1->no_interference No q2 Is this a reporter assay (e.g., Luciferase)? no_interference->q2 reporter_check Action: Perform counter-screen with purified reporter enzyme. q2->reporter_check Yes no_reporter Interference is unlikely to be from reporter inhibition. q2->no_reporter No q3 Does compound inhibit the purified reporter enzyme? reporter_check->q3 reporter_hit Confirmed: Compound is an artifactual inhibitor of the reporter enzyme. q3->reporter_hit Yes reporter_clean Result is likely a true biological effect. q3->reporter_clean No

Caption: Decision tree for troubleshooting assay interference.

By systematically addressing the primary liability of nitro reduction and carefully controlling for solubility and assay artifacts, researchers can generate reliable and reproducible data using 5-Nitrothiazole-2-carboxylic acid.

References

  • N. V. Čenas, D. N. Bironaitė, J. J. Kulys, and V. K. Šimkevičienė, "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity," International Journal of Molecular Sciences, vol. 22, no. 16, p. 8534, Aug. 2021. [Online]. Available: [Link]

  • N. V. Čenas, D. N. Bironaitė, J. J. Kulys, and V. K. Šimkevičienė, "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity," PubMed, Aug. 08, 2021. [Online]. Available: [Link]

  • C. E. Cerniglia and K. B. Selby, "Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract," Environmental Health Perspectives, vol. 103 Suppl 5, pp. 417-420, 1995. [Online]. Available: [Link]

  • J. L. Ramos et al., "Reduction of polynitroaromatic compounds: the bacterial nitroreductases," FEMS Microbiology Reviews, vol. 32, no. 3, pp. 475-493, May 2008. [Online]. Available: [Link]

  • Clent Chemical, "Description of storage conditions and stability of the 2-amino-5-nitrothiazole supplier," Mar. 20, 2023. [Online]. Available: [Link]

  • K. Nepali et al., "Nitro-Group-Containing Drugs," Journal of Medicinal Chemistry, vol. 62, no. 5, pp. 2091-2138, Oct. 2018. [Online]. Available: [Link]

  • National Toxicology Program, "2-Amino-5-nitrothiazole (121-66-4) | Chemical Effects in Biological Systems." [Online]. Available: [Link]

  • A. M. Teasdale et al., "Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines," Organic Process Research & Development, May 2025. [Online]. Available: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Nitrothiazole-2-carboxylic acid vs. 2-Amino-5-nitrothiazole

In the development of antimicrobial agents, antiparasitics, and functional materials (such as azo dyes), the 5-nitrothiazole scaffold is a highly privileged structure. The presence of the strongly electron-withdrawing ni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of antimicrobial agents, antiparasitics, and functional materials (such as azo dyes), the 5-nitrothiazole scaffold is a highly privileged structure. The presence of the strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic landscape of the thiazole ring.

This guide provides an objective, data-driven comparison of two critical building blocks: 5-Nitrothiazole-2-carboxylic acid and 2-Amino-5-nitrothiazole . By analyzing their divergent electronic properties, we establish the causality behind their reactivity profiles and provide self-validating experimental protocols for their functionalization.

Electronic Profiling & Mechanistic Causality

To successfully functionalize these heterocycles, one must understand the "push-pull" electronic dynamics dictated by the C5-nitro group.

  • 5-Nitrothiazole-2-carboxylic acid : The thiazole ring is inherently electron-deficient. The addition of the C5-nitro group exacerbates this, making the C2-carboxylic acid highly susceptible to activation but also prone to decarboxylation under harsh thermal or basic conditions. Functionalization (e.g., amide coupling) requires low-temperature activation to preserve the nitro group and the integrity of the heterocycle[1]. Alternatively, it can be converted to a highly reactive acyl chloride intermediate[2].

  • 2-Amino-5-nitrothiazole : This molecule represents a classic push-pull system. The lone pair of electrons on the C2-amino group (the "push") is heavily delocalized across the pi-system toward the strongly electron-withdrawing C5-nitro group (the "pull"). Consequently, the nucleophilicity of the amine is drastically reduced compared to standard aliphatic or aromatic amines. Direct acylation often results in poor yields, necessitating specialized activation strategies such as transient silylation[3] or harsh acidic conditions for diazotization[4].

G N C2-Amino Group (Electron Donor) Ring Thiazole Pi-System (Conduit) N->Ring Resonance Delocalization NO2 C5-Nitro Group (Electron Acceptor) Ring->NO2 Strong Inductive & Resonance Pull Result Decreased C2-NH2 Nucleophilicity NO2->Result

Caption: Push-pull resonance effect reducing the nucleophilicity of the C2-amino group.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics and standard transformation yields for both building blocks.

Property / Metric5-Nitrothiazole-2-carboxylic acid2-Amino-5-nitrothiazole
Primary Reactive Site C2-Carboxylic Acid (Electrophilic upon activation)C2-Amino Group (Weakly Nucleophilic)
Electronic Influence NO₂ increases C2 electrophilicity; risk of decarboxylationNO₂ drastically reduces amine nucleophilicity via resonance
Key Transformations Amide coupling, Esterification, Acyl chloride formationAcylation, Diazotization, Silylation
Typical Yields (Amide/Acyl) 60–75% (EDC/DMAP)[1]40–50% (Direct) vs. 99% (via TMS activation)[3]
Major Applications Antiparasitic drugs (e.g., Nitazoxanide analogs)Antimicrobials, Radiosensitizers, Azo Dyes[4]

Self-Validating Experimental Protocols

The following workflows have been engineered to overcome the inherent electronic limitations of each scaffold. Each protocol includes mechanistic checkpoints to ensure self-validation during the synthesis.

Protocol A: Low-Temperature Amide Coupling of 5-Nitrothiazole-2-carboxylic acid

Objective: Synthesize pharmacologically relevant amides while preventing nitro group reduction and decarboxylation.

  • Preparation : Dissolve 5-nitrothiazole-2-carboxylic acid (1.0 equiv) in strictly anhydrous DMF under an inert argon atmosphere.

  • Activation : Cool the reaction vessel to exactly 0 °C. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

    • Self-Validation Checkpoint: The temperature must not exceed 0 °C during this step. Maintaining this thermal boundary prevents the premature breakdown of the O-acylisourea intermediate and protects the labile C5-nitro group[1].

  • Coupling : After 15 minutes of activation, add the target substituted aniline (1.1 equiv) dropwise.

  • Completion : Allow the reaction to slowly warm to room temperature over 12 hours. Monitor via TLC (Hexane/EtOAc). Complete consumption of the highly polar acid spot indicates successful conversion.

  • Workup : Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amine and DMAP.

Protocol B: High-Yield Acylation of 2-Amino-5-nitrothiazole via Silylation

Objective: Overcome the poor nucleophilicity of the C2-amine to form stable amides.

  • Silylation (Activation) : Suspend 2-amino-5-nitrothiazole (1.0 equiv) in a mixture of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) with a catalytic amount of saccharin.

  • Reflux : Heat the mixture to reflux until a clear solution forms.

    • Self-Validation Checkpoint: The transition from a yellow suspension to a clear solution visually confirms the formation of N-(trimethylsilyl)-2-amino-5-nitrothiazole (N-(TMS)-ANT). The bulky, electron-donating TMS group temporarily breaks the push-pull resonance, restoring nucleophilicity to the nitrogen atom[3].

  • Acylation : Concentrate the mixture in vacuo to remove excess HMDS. Dissolve the resulting N-(TMS)-ANT in anhydrous DCM and add the desired acyl chloride (1.1 equiv) at room temperature.

  • Desilylation : The silyl group acts as an excellent leaving group during the nucleophilic acyl substitution, driving the reaction forward. Quench with methanol to cleave any remaining N-TMS bonds, yielding the pure amide in >95% yield.

Protocol C: Diazotization for Azo Dye Synthesis

Objective: Convert the deactivated amine into a highly reactive electrophilic diazonium salt.

  • Acidic Solubilization : Dissolve 2-amino-5-nitrothiazole in concentrated sulfuric acid.

    • Self-Validation Checkpoint: Standard aqueous HCl is insufficiently acidic to protonate the nitrous acid in the presence of this deactivated amine. Concentrated H₂SO₄ ensures the generation of the highly electrophilic nitrosonium ion ( NO+ ) required for the attack[4].

  • Diazotization : Cool the solution to 0–5 °C in an ice bath. Add sodium nitrite (or nitrosyl sulfuric acid) slowly with vigorous stirring for 10 minutes.

  • Coupling : Add the cold diazonium salt solution dropwise to a pre-cooled solution of the coupling component (e.g., a phenol or naphthol derivative) in acetic acid. Stir at 0–5 °C for 1 hour to precipitate the target azo dye[4].

G A 5-Nitrothiazole- 2-carboxylic acid A1 EDC/DMAP Activation (0 °C, Anhydrous) A->A1 B 2-Amino- 5-nitrothiazole B1 Diazotization (NaNO2 / H2SO4) B->B1 B3 TMS Activation (HMDS / TMSCl) B->B3 A2 Amide Formation (60-75% Yield) A1->A2 B2 Azo Dye Coupling B1->B2 B4 High-Yield Acylation (>95% Yield) B3->B4

Caption: Divergent synthetic workflows for C2-substituted 5-nitrothiazoles based on electronic properties.

Sources

Comparative

In-Depth Technical Guide: Evaluating 5-Nitrothiazole-2-Carboxylic Acid Derivatives in Antimicrobial Assays

As a Senior Application Scientist, I frequently consult with drug development teams struggling to overcome resistance mechanisms in anaerobic and microaerophilic pathogens. When standard scaffolds like nitrofurans or nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams struggling to overcome resistance mechanisms in anaerobic and microaerophilic pathogens. When standard scaffolds like nitrofurans or nitroimidazoles fail, 5-nitrothiazole-2-carboxylic acid derivatives offer a structurally distinct and highly potent alternative.

This guide provides an objective, data-driven comparison of these derivatives against conventional antimicrobials, detailing the mechanistic causality behind their efficacy and providing field-proven, self-validating experimental protocols for your assays.

Pharmacological Rationale & Mechanism of Action

The core advantage of the 5-nitrothiazole-2-carboxylic acid scaffold lies in its dual functionality. The 5-nitro group is an electron-deficient pharmacophore highly susceptible to biological reduction, while the 2-carboxylic acid moiety serves as a versatile synthetic handle. Free carboxylic acids often struggle to penetrate lipid-rich bacterial envelopes (such as the mycolic acid layer in Mycobacterium tuberculosis). By derivatizing the carboxylic acid into lipophilic esters or amides, researchers can optimize cellular uptake without compromising the warhead's reactivity 1.

The Causality of Bactericidal Action: Unlike antibiotics that target cell wall synthesis (e.g., Ampicillin), 5-nitrothiazole derivatives act as prodrugs. In anaerobic or dormant bacterial states, energy metabolism relies heavily on enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) . The 5-nitrothiazole acts as a preferential electron acceptor, short-circuiting the PFOR pathway. This enzymatic reduction generates highly reactive nitrogen intermediates (RNIs) that rapidly form covalent adducts with bacterial DNA and essential proteins, leading to irreversible macromolecular damage and cell death .

MOA Prodrug 5-Nitrothiazole-2-Carboxylic Acid Derivative Enzyme Nitroreductase / PFOR (Bacterial Catalyst) Prodrug->Enzyme Cellular Uptake RNI Reactive Nitrogen Intermediates Enzyme->RNI Enzymatic Reduction Damage Macromolecular Damage (DNA/Protein Adducts) RNI->Damage Covalent Binding Death Bactericidal Cell Death Damage->Death Irreversible Stress

Caption: Reductive activation of 5-nitrothiazole derivatives leading to bactericidal cell death.

Comparative Efficacy Analysis

To justify transitioning to 5-nitrothiazole derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against established clinical standards. Experimental data demonstrates that nitrothiazoles possess a unique efficacy profile, particularly against anaerobes and mycobacteria, where they significantly outperform nitrofurans and nitroimidazoles 2. Furthermore, recent studies on synthesized nitrothiazole derivatives have shown equipotent MIC₉₀ values as low as 0.24 µM against M. tuberculosis3.

Quantitative Performance Comparison
Antimicrobial ClassTarget Pathogen ProfileTypical MIC Range (µg/mL)Primary MechanismResistance Profile
5-Nitrothiazole Derivatives Anaerobes, M. tuberculosis0.1 – 4.0 PFOR-driven reductive activationLow (Requires PFOR mutation)
Nitroimidazoles (Metronidazole)Strict Anaerobes, Protozoa0.5 – 8.0Ferredoxin-linked reductionModerate (nim gene acquisition)
Nitrofurans (Nitrofurantoin)Aerobes (Urinary Pathogens)16.0 – 64.0Flavoprotein nitroreductasesLow to Moderate
Ampicillin Broad-spectrum (Gram +/-)0.25 – 32.0Cell wall synthesis inhibitionHigh (Beta-lactamase expression)

Data Interpretation: The extremely low MIC values of 5-nitrothiazoles against anaerobes are not approached by standard nitro-compounds. While nitroimidazoles are often inactive against certain aerobic or microaerophilic strains, 5-nitrothiazoles maintain a broader therapeutic window.

Experimental Workflows: Self-Validating Protocols

When assaying highly reactive, lipophilic compounds like 5-nitrothiazole derivatives, standard OD₆₀₀ (optical density) readouts are prone to false positives. These compounds can precipitate in aqueous broth or form colored complexes that artificially inflate absorbance readings.

To ensure a self-validating system , I mandate the use of the Resazurin Microtiter Assay (REMA) . Resazurin (blue, non-fluorescent) is biologically reduced by viable cells to resorufin (pink, highly fluorescent). This isolates the viability readout entirely from the physical properties of the test compound.

AssayWorkflow Dilution Compound Titration Incubation Anaerobic Incubation Dilution->Incubation Inoculum Bacterial Inoculation Inoculum->Incubation Resazurin Resazurin Addition Incubation->Resazurin Readout Fluorescence Readout Resazurin->Readout Analysis MIC Calculation Readout->Analysis

Caption: Self-validating resazurin microbroth dilution workflow for accurate MIC determination.

Protocol: Resazurin-Based Microbroth Dilution Assay

Step 1: Compound Solubilization & Arraying

  • Action: Dissolve the 5-nitrothiazole-2-carboxylic acid derivative in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in the test plate using Mueller-Hinton Broth (MHB).

  • Causality: Thiazole derivatives have limited aqueous solubility. However, the final DMSO concentration in the well must remain ≤1% (v/v). Higher concentrations induce solvent toxicity, confounding the MIC readout.

Step 2: Inoculum Standardization

  • Action: Grow the target bacterial strain to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB. Add 50 µL of this inoculum to each well to achieve a final concentration of 5×105 CFU/mL.

  • Causality: Standardizing the inoculum ensures that the ratio of prodrug molecules to bacterial nitroreductase enzymes remains consistent across biological replicates, preventing the "inoculum effect" (artificially high MICs due to bacterial overpopulation).

Step 3: Co-Incubation

  • Action: Include a positive control (Metronidazole or Ampicillin), a negative control (1% DMSO vehicle), and a sterility control (media only). Incubate plates at 37°C under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) for 24–48 hours.

  • Causality: The vehicle control validates that the 1% DMSO is not inhibiting growth, ensuring that any observed bactericidal effect is strictly attributable to the nitrothiazole derivative.

Step 4: Resazurin Addition & Readout

  • Action: Add 30 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2–4 hours. Read fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Causality: The conversion to resorufin requires active electron transport chains. A lack of fluorescence definitively proves cell death, bypassing any optical interference from compound precipitation.

Conclusion

The strategic incorporation of 5-nitrothiazole-2-carboxylic acid derivatives into antimicrobial screening pipelines provides a robust mechanism to combat resistant anaerobic and mycobacterial infections. By leveraging their unique PFOR-dependent activation pathway and validating their efficacy through interference-free fluorescent assays, researchers can confidently advance these scaffolds through preclinical development.

References

  • Antibacterial activities of nitrothiazole derivatives Source: Journal of Antimicrobial Chemotherapy URL:[Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives Source: MDPI URL:[Link]

  • Derivatives of 5-nitrothiazole-2-carboxaldehyde and 5-nitrothiazole-2-carboxylic acid Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Efficacy Analysis of 5-Nitrothiazole-2-carboxylic Acid and Its Derivatives Against Standard Reference Compounds

This guide provides a comprehensive comparison of the efficacy of compounds based on the 5-nitrothiazole scaffold with established standard reference drugs. While direct, comprehensive efficacy data for 5-nitrothiazole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the efficacy of compounds based on the 5-nitrothiazole scaffold with established standard reference drugs. While direct, comprehensive efficacy data for 5-nitrothiazole-2-carboxylic acid is limited in publicly accessible literature, this analysis draws on the extensive research conducted on its close derivatives, particularly 2-amino-5-nitrothiazoles and nitazoxanide, to project its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial and antiparasitic applications of nitrothiazole compounds.

Introduction: The Promise of the 5-Nitrothiazole Scaffold

The 5-nitrothiazole core is a key pharmacophore in a range of compounds exhibiting significant biological activity, including antimicrobial and antiparasitic properties.[1] The mechanism of action is primarily attributed to the nitro group at the 5-position of the thiazole ring.[2] Within the target pathogen, this nitro group is reduced to form reactive nitroso and hydroxylamino intermediates, which can damage cellular macromolecules, including DNA, and inhibit essential metabolic enzymes.[1] This broad mechanism contributes to its activity against a variety of microorganisms.

This guide will focus on comparing the in vitro efficacy of prominent 5-nitrothiazole derivatives with standard-of-care drugs such as benznidazole for parasitic infections and other relevant antibiotics for bacterial infections.

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data for 5-nitrothiazole derivatives against various pathogens, juxtaposed with the performance of standard reference compounds. It is important to note that the data for the 5-nitrothiazole compounds are for derivatives and not the specific 5-nitrothiazole-2-carboxylic acid, unless otherwise stated.

Antiparasitic Activity: Focus on Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a primary target for many nitro-heterocyclic drugs. Benznidazole is a current standard treatment, making it a critical benchmark for comparison.

Compound/DerivativeOrganismIC50 (µM)Reference
5-Nitro-2-aminothiazole Derivatives
Derivative 1 (Arylpiperazine amide)Trypanosoma cruzi (amastigotes)0.571[3]
Derivative 2 (Piperazine-amide)Trypanosoma cruzi (amastigotes)9.31[3]
Standard Reference Compound
BenznidazoleTrypanosoma cruzi (amastigotes)~2.2[3]
BenznidazoleTrypanosoma cruzi (amastigotes)4.00 ± 1.90[4]

As the data indicates, certain 5-nitro-2-aminothiazole derivatives have demonstrated sub-micromolar efficacy against T. cruzi amastigotes, with some showing significantly greater potency than the standard drug, benznidazole.[3]

Antibacterial Activity

Nitrothiazole derivatives have also shown promise against a range of bacteria, particularly anaerobic species.

Compound/DerivativeOrganismMIC (µg/mL)Reference
Nitrothiazole Derivatives
NitazoxanideClostridium difficile0.06 - 0.125[2]
Standard Reference Compounds
MetronidazoleClostridium difficile0.5 - 2.0[1]
VancomycinClostridium difficile0.5 - 8.0[1]

The data for nitazoxanide, a prominent 5-nitrothiazole-containing drug, showcases its potent activity against the anaerobic bacterium Clostridium difficile, with MIC values that are notably lower than those of the standard treatments, metronidazole and vancomycin.[2]

Mechanism of Action: A Visual Representation

The antimicrobial and antiparasitic effects of 5-nitrothiazole compounds are initiated by the reduction of the nitro group within the target organism. This process is often catalyzed by nitroreductase enzymes present in the pathogen.

Mechanism of Action Simplified Mechanism of Action of 5-Nitrothiazoles cluster_0 Inside Pathogen 5-Nitrothiazole_Compound 5-Nitrothiazole Compound Pathogen_Cell Pathogen Cell 5-Nitrothiazole_Compound->Pathogen_Cell Nitroreductase Nitroreductase Enzyme Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Reduction Cellular_Damage Cellular Damage (DNA, Proteins, etc.) Reactive_Intermediates->Cellular_Damage Induces Cell_Death Pathogen Cell Death Cellular_Damage->Cell_Death

Caption: Simplified pathway of 5-nitrothiazole activation and action within a pathogen.

Experimental Protocols

The determination of in vitro efficacy, represented by Minimum Inhibitory Concentration (MIC) for bacteria and 50% Inhibitory Concentration (IC50) for parasites, is crucial for comparative analysis. The following are standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for MIC Determination (Antibacterial)

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against an aerobic bacterium.

Workflow Diagram:

MIC Determination Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., 5-nitrothiazole-2-carboxylic acid) and reference compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution in Microtiter Plate: Perform a two-fold serial dilution of the antimicrobial agents in a 96-well microtiter plate containing MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: In Vitro Assay for IC50 Determination (Antiparasitic - T. cruzi)

This protocol outlines a common method for determining the IC50 of a compound against the intracellular amastigote stage of Trypanosoma cruzi.

Workflow Diagram:

IC50 Determination Workflow Antiparasitic IC50 Assay Workflow (T. cruzi) Start Start Seed_Host_Cells Seed Host Cells (e.g., L6 myoblasts) in a 96-well plate Start->Seed_Host_Cells Infect_Cells Infect Host Cells with Trypanosoma cruzi trypomastigotes Seed_Host_Cells->Infect_Cells Add_Compounds Add Serial Dilutions of Test and Reference Compounds Infect_Cells->Add_Compounds Incubate Incubate for 48-72 hours Add_Compounds->Incubate Fix_and_Stain Fix and Stain Cells (e.g., with Giemsa stain) Incubate->Fix_and_Stain Microscopy Quantify Intracellular Amastigotes via Microscopy Fix_and_Stain->Microscopy Calculate_IC50 Calculate IC50 using a dose-response curve Microscopy->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the 50% Inhibitory Concentration (IC50) against T. cruzi.

Detailed Steps:

  • Host Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., L6 rat myoblasts) and allow them to adhere overnight.

  • Parasite Infection: Infect the host cells with trypomastigotes of T. cruzi and allow the parasites to invade the cells for a few hours.

  • Compound Addition: Remove the free trypomastigotes and add fresh medium containing serial dilutions of the test and reference compounds.

  • Incubation: Incubate the plates for 48 to 72 hours to allow for the differentiation of trypomastigotes into amastigotes and their subsequent replication.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa solution to visualize the intracellular amastigotes.

  • Quantification and IC50 Calculation: Count the number of amastigotes per host cell for each compound concentration using a microscope. The IC50 is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control. This is typically calculated using non-linear regression analysis of the dose-response data.

Conclusion

While direct comparative efficacy data for 5-nitrothiazole-2-carboxylic acid remains to be fully elucidated in the public domain, the substantial body of evidence for its derivatives strongly supports the therapeutic potential of the 5-nitrothiazole scaffold. The demonstrated potency of these related compounds, in some cases surpassing that of standard reference drugs, underscores the value of continued investigation into 5-nitrothiazole-2-carboxylic acid and its analogues as novel antimicrobial and antiparasitic agents. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative efficacy studies, ensuring the generation of robust and reproducible data. Further research is warranted to fully characterize the activity profile of 5-nitrothiazole-2-carboxylic acid and to explore its potential for clinical development.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39.
  • Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., O'Shea, I. P., Wilkinson, S. R., & Kaiser, M. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry, 117, 151-161.
  • Moreno, M., D'ávila, D. A., Silva, M. N., Galvão, L. M., Macedo, A. M., Chiari, E., Gontijo, E. D., & Zingales, B. (2010). Trypanosoma cruzi benznidazole susceptibility in vitro does not predict the therapeutic outcome of human Chagas disease. Memórias do Instituto Oswaldo Cruz, 105(7), 891-898.
  • Dubreuil, L., Houcke, I., Mouton, Y., & Rossignol, J. F. (1996). In vitro evaluation of the activities of nitazoxanide and tizoxanide against anaerobes and aerobic bacteria. Journal of Antimicrobial Chemotherapy, 37(4), 721-727.
  • Pfaller, M. A., & Sheehan, D. J. (2006). In vitro activity of nitazoxanide against Clostridium difficile. Antimicrobial Agents and Chemotherapy, 50(5), 1736-1739.
  • Sisson, G., Goodwin, L. G., & Wright, G. P. (1950). The schistosomicidal and other pharmacological properties of 2-amino-5-nitrothiazole. British Journal of Pharmacology and Chemotherapy, 5(3), 424-431.
  • Wilkins, T. D., & Thiel, T. (1973). Resistance of some species of Clostridium to clindamycin. Antimicrobial Agents and Chemotherapy, 3(3), 386-387.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing (30th ed.). CLSI.
  • Romanha, A. J., Castro, S. L., Soeiro, M. N., Lannes-Vieira, J., Ribeiro, I., Talvani, A., ... & Zingales, B. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz, 105(2), 233-238.
  • Papadopoulou, M. V., Bloomer, W. D., & Wilkinson, S. R. (2014). The continuing story of the 5-nitro-2-aminothiazoles: a versatile scaffold for the development of antiparasitic agents. Future Medicinal Chemistry, 6(13), 1489-1504.
  • Ballard, T. E., Wang, X., Olekhnovich, I. N., Koerner, T., Seymour, C., Hoffman, P. S., & MacDonald, T. L. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(12), 3537-3539.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647-3659.
  • Singh, P., & Kumar, A. (2022). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 10, 934521.
  • Günay, N. S., Capan, G., Ulusoy, N., Ergenç, N., Otük, G., & Kaya, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831.
  • Patel, R. P., & Chikhalia, K. H. (2012). Synthesis and Biological Evaluation of Some 2-Amino-5-nitrothiazole Derivatives of Azetidine. E-Journal of Chemistry, 9(3), 1339-1346.
  • Tripathi, R. K. P., Sasi, V. M., Gupta, S. K., Krishnamurthy, S., & Ayyannan, S. R. (2018). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-17.
  • International Agency for Research on Cancer. (1983). 2-Amino-5-Nitrothiazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 31, 71.
  • Office of Environmental Health Hazard Assessment. (2009). 2-Amino-5-Nitrothiazole. OEHHA.
  • Grijalva, M. J., & Rowland, E. C. (1995). The use of 2-amino-5-nitrothiazole in the treatment of experimental Chagas' disease. The Journal of Parasitology, 81(1), 143-146.

Sources

Comparative

Reproducibility of 5-Nitrothiazole-2-carboxylic acid biological screening assays

An in-depth technical analysis and comparison guide designed for researchers, assay developers, and drug discovery professionals evaluating the reproducibility and biological screening of 5-nitrothiazole-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide designed for researchers, assay developers, and drug discovery professionals evaluating the reproducibility and biological screening of 5-nitrothiazole-2-carboxylic acid (5-NTCA) and its derivatives.

Executive Summary

The 5-nitrothiazole-2-carboxylic acid (5-NTCA) scaffold is a highly versatile pharmacophore utilized in the development of viral polymerase inhibitors, HIV integrase inhibitors, and broad-spectrum antiparasitic agents[1][2][3]. However, the reproducibility of biological screening assays for this class of compounds is frequently complicated by physicochemical variables—specifically, ionization states at physiological pH, high plasma protein binding, and sensitivity to oxygen in anaerobic assays[2][3][4].

This guide objectively compares the assay performance of 5-NTCA derivatives against alternative nitrothiazoles (such as Nitazoxanide and 2-amino-5-nitrothiazole), detailing the mechanistic causality behind assay discrepancies and providing self-validating protocols to ensure robust, reproducible data.

Mechanistic Foundations & Causality

To achieve reproducible assay results, researchers must understand the causal relationship between the molecular structure of 5-NTCA derivatives and their target microenvironments.

Viral Polymerases and the pKa-Permeability Paradox

Derivatives of 5-NTCA, such as dihydroxypyrimidine-4-carboxamides, inhibit Hepatitis C Virus (HCV) NS5B polymerase and HIV integrase by chelating divalent metal ions (Mg²⁺) in the enzyme's active site[2][3].

  • The Causality of Assay Drop-off: At a physiological pH of 7.4, the hydroxyl and carboxylic acid moieties can exist as mono- or dianions. Compounds with highly electron-withdrawing substituents lower the pKa, increasing the proportion of the bis-anionic form[2]. While this enhances metal chelation and enzymatic inhibition in biochemical assays, it drastically reduces cell membrane permeability. Consequently, researchers often observe a 60-fold drop in potency when transitioning from in vitro enzymatic assays to cell-based replicon assays[2].

Anaerobic Targets and Electron Transfer Disruption

In antiparasitic and antibacterial screening, nitrothiazoles target Pyruvate:ferredoxin oxidoreductase (PFOR)[4][5]. Unlike classical nitro-drugs (e.g., metronidazole) that require metabolic reduction, the 5-nitro group of these derivatives undergoes an electronic rearrangement upon binding[4]. This protonation of the anionic state halts the TPP-dependent electron transfer to ferredoxin[4].

PFOR_Mechanism Pyruvate Pyruvate PFOR PFOR Enzyme (TPP-dependent) Pyruvate->PFOR Binds AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA Decarboxylation Ferredoxin_ox Ferredoxin (Ox) PFOR->Ferredoxin_ox Electron Transfer Ferredoxin_red Ferredoxin (Red) Ferredoxin_ox->Ferredoxin_red Reduction Nitrothiazole 5-Nitrothiazole Derivatives Nitrothiazole->PFOR Inhibits e- transfer

Figure 1: Mechanism of PFOR inhibition by 5-nitrothiazole derivatives disrupting electron transfer.

Comparative Performance: 5-NTCA vs. Alternatives

When screening 5-NTCA derivatives, it is crucial to benchmark them against established nitrothiazoles like Nitazoxanide (NTZ) and 2-amino-5-nitrothiazole. The table below summarizes quantitative performance metrics and common assay discrepancies caused by protein binding and permeability issues[2][3][6].

Compound ClassPrimary TargetEnzymatic IC₅₀Cell-Based IC₅₀ / MICAssay Reproducibility Challenge
5-NTCA Derivatives HCV NS5B / HIV Integrase0.045 – 0.13 µM5.0 – 59.0 µMHigh serum protein binding (>99%) causes massive right-shifts in cell assays[2][3].
Nitazoxanide (NTZ) PFOR (Anaerobes)~0.1 – 2.0 µM0.06 – 4.0 mg/LStrict anaerobic conditions required; oxygen contamination leads to false negatives[7].
2-Amino-5-nitrothiazole Trypanosoma bruceiN/A>10.0 µMCytotoxicity in mammalian cell lines (e.g., THP-1) confounds therapeutic window calculations[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Built-in controls immediately flag environmental contamination or physicochemical artifacts.

Protocol A: Anaerobic PFOR Enzymatic Assay (Targeting Antiparasitic Activity)

This protocol monitors target engagement without relying on downstream cell death, isolating the biochemical interaction[4].

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM sodium pyruvate, 0.18 mM CoA, 1 mM MgCl₂, and 5 µM Thiamine Pyrophosphate (TPP)[4].

  • Anaerobic Conditioning: Degas the buffer and seal in anaerobic cuvettes. Self-Validation Step: Add 5 mM benzyl viologen (BV). If the solution turns blue before enzyme addition, oxygen contamination has occurred.

  • Drug Introduction: Add the 5-NTCA derivative or NTZ (prepared as a 20 mg/mL stock in DMSO)[4].

  • Reaction Initiation & Monitoring: Inject the PFOR enzyme extract. Monitor the reduction of BV at 546 nm.

  • Orthogonal Validation: To confirm the drug is not being metabolically destroyed, monitor the drug's spectral shift from 418 nm to 351 nm (indicating protonation, not nitroreduction)[4].

Protocol B: Viral Polymerase Cell-Based Spread Assay (Adjusted for Serum Binding)

Because 5-NTCA derivatives are highly lipophilic and prone to plasma protein binding, standard assays often yield artificially low potency[3].

  • Cell Preparation: Culture MT-4 T-lymphoid cells infected with HIV-1 or HCV replicon cells[3].

  • Parallel Serum Titration: Plate the cells in three parallel environments:

    • Condition 1: Low serum (1% FBS)

    • Condition 2: Standard serum (10% FBS)

    • Condition 3: High human serum (50% NHS)[3].

  • Compound Dosing: Administer the 5-NTCA derivative across a 10-point dose-response curve.

  • Readout & Self-Validation: Calculate the CIC₉₅ (Concentration inhibiting 95% of viral spread). Validation: If the compound shows an IC₅₀ of 80 nM in biochemical assays but shifts from 0.3 µM (Condition 1) to 59 µM (Condition 3), the loss of efficacy is definitively attributed to serum protein binding, not chemical instability[3].

Analytical Reproducibility & LC-MS/MS Validation

For pharmacokinetic and residue screening, quantifying 5-nitrothiazoles requires rigorous sample clean-up to prevent matrix suppression. Cartridge-based Solid Phase Extraction (SPE) followed by LC-MS/MS is the gold standard[8].

Assay_Workflow Prep Sample Preparation (SPE Cartridge Clean-up) Incubation Anaerobic Incubation (PFOR + Substrates) Prep->Incubation Biological Assay LCMS LC-MS/MS Quantification (MRM monitoring) Prep->LCMS Analytical Assay Detection Spectrophotometric Detection (546 nm for BV, 418 nm for Drug) Incubation->Detection Validation Reproducibility Metrics (RSD < 5%, Recovery 75-115%) Detection->Validation LCMS->Validation

Figure 2: Parallel workflow for evaluating biological activity and analytical reproducibility.

Analytical Reproducibility Metrics: When utilizing C18 columns and MRM (Multiple Reaction Monitoring) transitions, 5-nitrothiazole derivatives demonstrate excellent analytical stability[8].

MetricTarget StandardObserved PerformanceImplication for Screening
Recovery Rate 75% – 115%75% – 100%High extraction efficiency across complex biological matrices[8].
Precision (RSD) < 5.0%< 1.0% (max 3.6%)Exceptional day-to-day consistency and minimal carryover[8].
Limit of Detection < 0.05 µg/mL~0.041 µg/mLSufficient sensitivity for in vivo pharmacokinetic profiling[9].

References

  • Hoffman, P. S., et al. "Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni." Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Pace, P., et al. "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Koch, U., et al. "2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Hall, B. S., et al. "Evaluating 5-Nitrothiazoles as Trypanocidal Agents." Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Agilent Technologies. "Multi-residue Screening of Veterinary Drugs (I) and (II) in Meat According to the Japan Positive List Using Cartridge-based SPE and LC-MS/MS." Agilent Application Notes. Available at: [Link]

Sources

Validation

Benchmarking 5-Nitrothiazole-2-carboxylic Acid Derivatives Against Established Nitroaromatic Drugs

As the prevalence of antimicrobial and antiparasitic resistance accelerates, the pharmaceutical industry is increasingly looking beyond traditional 5-nitroimidazoles (such as metronidazole) to alternative scaffolds. 5-Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As the prevalence of antimicrobial and antiparasitic resistance accelerates, the pharmaceutical industry is increasingly looking beyond traditional 5-nitroimidazoles (such as metronidazole) to alternative scaffolds. 5-Nitrothiazole-2-carboxylic acid (5-NTCA) has emerged as a highly versatile building block in medicinal chemistry. It serves as the core pharmacophore for a new generation of hybrid nitroaromatic drugs, most notably nitazoxanide and its analogs, which exhibit potent activity against anaerobic protozoa and bacteria.

This guide provides an objective, data-driven benchmarking of 5-NTCA-derived compounds against established nitroaromatic drugs. We will dissect their mechanistic differences, compare their in vitro performance, and outline the rigorous experimental protocols required to validate these findings.

Mechanistic Benchmarking: Imidazoles vs. Thiazoles

The clinical efficacy of nitroaromatic drugs hinges on their ability to undergo reduction within the target organism, generating highly reactive nitro radical anions ( R−NO2∙−​ ). However, the structural divergence between a 5-nitroimidazole core and a 5-nitrothiazole core dictates distinct interactions with parasitic enzymes.

The Metronidazole Pathway (5-Nitroimidazole)

Metronidazole acts purely as a prodrug. In anaerobic organisms like Giardia lamblia and Trichomonas vaginalis, it is reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) system. The PFOR enzyme decarboxylates pyruvate, transferring electrons to ferredoxin, which subsequently donates them to the nitro group of metronidazole . Resistance typically emerges when the parasite downregulates PFOR or ferredoxin expression, cutting off the drug's activation pathway.

The 5-Nitrothiazole Advantage (Dual-Action Mechanism)

Compounds synthesized from 5-NTCA, such as nitazoxanide and novel thiazole hybrids, circumvent this resistance through a dual-action mechanism:

  • Radical Generation: Like metronidazole, they act as electron acceptors in the PFOR pathway, generating DNA-damaging radicals.

  • Enzymatic Inhibition: Crucially, the 5-nitrothiazole scaffold acts as a non-competitive inhibitor of PFOR and glucose-6-phosphate dehydrogenase (G6PD) . By binding to the enzyme and halting the metabolic cascade, 5-nitrothiazoles starve the parasite of energy even if radical generation is impaired.

ActivationPathway Pyruvate Pyruvate PFOR PFOR Enzyme (Pyruvate:ferredoxin oxidoreductase) Pyruvate->PFOR Decarboxylation Ferredoxin Ferredoxin (Reduced) PFOR->Ferredoxin Electron Transfer Drug 5-Nitrothiazole Core (e.g., 5-NTCA derivatives) Ferredoxin->Drug Reduction Drug->PFOR Non-competitive Inhibition Radical Reactive Nitro Radicals (R-NO2•-) Drug->Radical Activation Damage DNA Damage & Cellular Apoptosis Radical->Damage Toxicity

Fig 1: Mechanism of 5-nitrothiazole activation and non-competitive PFOR inhibition.

Comparative Performance Data

Recent pharmacological evaluations highlight the superior efficacy of 5-nitrothiazole derivatives against both susceptible and metronidazole-resistant strains. The table below synthesizes quantitative data benchmarking 5-NTCA hybrid molecules and nitazoxanide against standard 5-nitroimidazoles .

Drug ClassRepresentative CompoundPrimary Target / MechanismIC₅₀ vs G. lamblia (µg/mL)Resistance Profile
5-Nitroimidazole MetronidazolePFOR electron acceptor~7.3 µg/mLHigh (Cross-resistance common)
5-Nitroimidazole TinidazolePFOR electron acceptor~6.8 µg/mLModerate to High
5-Nitrothiazole Novel 5-NTCA HybridsPFOR inhibitor & acceptor2.2 – 6.9 µg/mLLow (Retains activity in MTR-resistant lines)
5-Nitrothiazole NitazoxanidePFOR non-competitive inhibitor~1.3 – 2.2 µM*Low (Effective against super-resistant strains)

*Note: Nitazoxanide values are frequently reported in molarity due to its distinct molecular weight; 1.5 µM is roughly equivalent to 0.46 µg/mL, demonstrating extreme potency.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind critical experimental conditions.

Protocol A: In Vitro Susceptibility & IC₅₀ Determination

Objective: Benchmark the cytotoxicity of synthesized 5-NTCA derivatives against Giardia lamblia trophozoites compared to metronidazole.

Causality & Design Choice: We utilize an ATP-based luminescence assay rather than traditional dye-reduction assays (like MTT or Resazurin). Because nitroaromatic drugs directly interfere with cellular redox potentials, dye-based readouts can produce false positives. ATP quantitation provides an unambiguous, redox-independent measure of cell viability.

Step-by-Step Methodology:

  • Culture Preparation: Grow G. lamblia trophozoites anaerobically in modified TYI-S-33 medium supplemented with 10% adult bovine serum at 37°C.

  • Compound Plating: Prepare serial dilutions of the 5-NTCA derivative and Metronidazole (positive control) in 96-well plates. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Inoculation: Seed 1×104 trophozoites per well. Seal the plates in an anaerobic chamber to prevent oxygen from acting as an electron sink, which would artificially reduce drug activation.

  • Incubation: Incubate for 48 hours at 37°C.

  • Luminescence Readout: Lyse the cells using a commercial ATP-luminescence reagent (e.g., CellTiter-Glo). Wait 10 minutes for signal stabilization, then read on a microplate luminometer.

  • Data Analysis: Normalize luminescence to the vehicle control (100% viability). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free PFOR Enzymatic Inhibition Assay

Objective: Prove that the 5-NTCA derivative acts as a non-competitive inhibitor of PFOR, distinguishing its mechanism from metronidazole.

Causality & Design Choice: This assay must be conducted in strictly anaerobic conditions. If oxygen is present, it will rapidly oxidize the reduced ferredoxin, bypassing the drug and leading to a futile redox cycle that masks enzyme inhibition.

Workflow Step1 Purify PFOR & Ferredoxin Step2 Prepare Cell-Free Assay Buffer Step1->Step2 Step3 Introduce Nitroaromatic Drug Step2->Step3 Step4 Monitor Absorbance (Reduction Kinetics) Step3->Step4 Step5 Calculate IC50 & Inhibition Constants Step4->Step5

Fig 2: Step-by-step workflow for the cell-free PFOR enzymatic inhibition and reduction assay.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare an anaerobic reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM pyruvate, 0.1 mM Coenzyme A (CoA), and 5 µM purified Giardia ferredoxin.

  • Baseline Validation: Add purified Giardia PFOR to the cuvette. Monitor baseline absorbance at 320 nm (or the specific λmax​ of the 5-NTCA derivative) for 2 minutes to ensure no auto-reduction occurs.

  • Drug Introduction: Inject the nitroaromatic compound at varying concentrations (e.g., 1 µM to 50 µM).

  • Kinetic Monitoring: Measure the decrease in absorbance over 15 minutes. For metronidazole, reduction causes a drop at 320 nm.

  • Inhibition Profiling: To test for non-competitive inhibition, vary the concentration of the substrate (pyruvate) against fixed concentrations of the 5-NTCA drug. Plot the initial velocities on a Lineweaver-Burk plot. A convergence of lines on the x-axis will self-validate the non-competitive inhibition mechanism.

Conclusion

Benchmarking 5-nitrothiazole-2-carboxylic acid derivatives against traditional 5-nitroimidazoles reveals a clear pharmacological advantage. While both classes exploit the PFOR pathway for prodrug activation, the 5-nitrothiazole scaffold uniquely exerts non-competitive enzymatic inhibition. This dual-threat mechanism results in lower IC₅₀ values and a robust ability to overcome metronidazole-resistant parasitic strains. For drug development professionals, utilizing 5-NTCA as a foundational building block offers a highly validated route to next-generation anti-infectives.

References

  • Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia Journal of Antimicrobial Chemotherapy URL:[Link]

  • Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression MDPI - Molecules URL:[Link]

  • The synthesis of novel hybrid compounds containing 5-nitrothiazole moiety as potential antiparasitic agents Monatshefte für Chemie - Chemical Monthly (Springer) URL:[Link]

  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro PubMed Central (PMC) - NIH URL:[Link]

Safety & Regulatory Compliance

Safety

Section 1: Mechanistic Toxicology and Chemical Hazard Profile

Comprehensive Laboratory Safety and Disposal Protocols for 5-Nitrothiazole-2-carboxylic Acid As a Senior Application Scientist, I frequently consult with drug development teams regarding the logistical and safety bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocols for 5-Nitrothiazole-2-carboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development teams regarding the logistical and safety bottlenecks of handling specialized heterocyclic scaffolds. 5-Nitrothiazole-2-carboxylic acid is a highly valuable building block in medicinal chemistry, particularly in the synthesis of antiparasitic and antimicrobial agents. However, its unique chemical structure—a weakly acidic carboxylic group paired with an electron-withdrawing, reducible nitro group on a thiazole ring—demands rigorous safety and disposal protocols.

Mishandling this compound not only poses acute exposure risks to laboratory personnel but also threatens downstream environmental systems due to its potent biological activity. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final destruction of 5-Nitrothiazole-2-carboxylic acid waste.

To manage a chemical effectively, one must understand the causality behind its hazards. The primary danger of 5-Nitrothiazole-2-carboxylic acid lies in its mechanism of action. Nitrothiazoles exert their biological toxicity by acting as prodrugs that are reduced by ferredoxin. This reduction process is driven by the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for anaerobic energy metabolism in many bacteria and protozoa[1],[2].

When 5-Nitrothiazole-2-carboxylic acid is improperly disposed of down a laboratory sink, it enters municipal wastewater treatment plants. Because these facilities rely heavily on anaerobic microbial digesters to break down organic waste, the introduction of a potent PFOR inhibitor can decimate the microbial population, leading to catastrophic facility failures. Furthermore, from a chemical reactivity standpoint, nitroaromatic compounds require specialized disposal due to their environmental persistence and potential to release highly toxic nitrogen oxides (NOx) if subjected to incomplete combustion[3].

Section 2: Quantitative Hazard and Accumulation Data

To facilitate rapid risk assessment, the physical properties and regulatory thresholds for 5-Nitrothiazole-2-carboxylic acid are summarized below.

Table 1: Physicochemical Properties and Waste Accumulation Limits

ParameterSpecification / Guideline
Chemical Name 5-Nitrothiazole-2-carboxylic acid
CAS Number 39920-61-1[4]
Molecular Formula C4H2N2O4S
Molar Mass 174.13 g/mol
Primary Hazard Class Toxic / Environmental Hazard
Target Enzyme Pyruvate:ferredoxin oxidoreductase (PFOR)[1]
Max SAA Volume (General) 55 Gallons[5]
Max SAA Volume (Acute Tox) 1 Quart (Liquid) / 1 kg (Solid)[5]
SAA Time Limit 12 Months from accumulation start date[6]

Section 3: Operational Methodologies and Workflows

Protocol A: Routine Laboratory Waste Disposal

The following methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines while preventing cross-contamination.

  • Source Segregation : Separate 5-Nitrothiazole-2-carboxylic acid waste from strong reducing agents, strong bases, and heavy metals. Causality: Nitro compounds can undergo highly exothermic redox reactions with reducing agents and may form shock-sensitive salts with certain heavy metals.

  • Solid Waste Packaging : Place all contaminated consumables (e.g., weigh boats, spatulas, filter papers) into a rigid 5-gallon poly pail lined with a 7-mil polyethylene bag[7]. Keep the bag sealed with a heavy-duty binder clip when not actively adding waste to prevent the aerosolization of toxic dust.

  • Liquid Waste Consolidation : Collect reaction filtrates and wash solutions in a high-density polyethylene (HDPE) carboy. Ensure that aqueous waste is segregated from halogenated organic solvents to reduce downstream incineration costs.

  • Labeling : Affix a completed Hazardous Waste label detailing the exact composition (e.g., "Hazardous Waste: 5-Nitrothiazole-2-carboxylic acid, 5% in Methanol/Water"). Never use abbreviations[5].

  • Satellite Accumulation Area (SAA) Storage : Store the sealed containers in a designated SAA equipped with secondary containment bins to capture potential leaks[7].

  • EHS Transfer : Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity. Final destruction must occur via high-temperature incineration at a licensed facility to ensure complete thermal cleavage of the thiazole ring and nitro group[3].

Protocol B: Emergency Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental release.

  • Evacuate and Assess : Isolate the spill area. Assess whether the spill is a dry powder or a dissolved solution.

  • PPE Donning : Equip double nitrile gloves, splash-proof safety goggles, and a fitted N95 or P100 particulate respirator.

  • Containment (Powder) : Do not sweep dry powder, as this generates inhalable dust. Lightly mist the powder with a compatible solvent (e.g., water or dilute ethanol) to dampen it.

  • Containment (Liquid) : Surround and cover the liquid spill with an inert absorbent material, such as vermiculite or universal spill pads.

  • Collection : Use non-sparking plastic tools to scoop the absorbed material or dampened powder into a 7-mil polyethylene bag.

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution. Causality: The alkaline detergent neutralizes residual traces of the carboxylic acid, rendering the surface safe. Follow with a distilled water rinse.

  • Waste Transfer : Seal the poly bag, place it into a designated solid hazardous waste pail, and label it as "Hazardous Waste - Toxic Spill Debris".

Section 4: Waste Management Decision Architecture

To streamline laboratory operations, I have designed the following logical workflow for the segregation and disposal of 5-Nitrothiazole-2-carboxylic acid.

DisposalWorkflow Start 5-Nitrothiazole-2-carboxylic Acid Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solutions) Decision1->Liquid Liquid SolidPrep Double-bag (7-mil poly) Place in sealed poly pail Solid->SolidPrep LiquidPrep Segregate by solvent (Aqueous vs. Organic) No Heavy Metals Liquid->LiquidPrep SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Toxic' SolidPrep->SAA LiquidPrep->SAA EHRS EHRS / EHS Pickup (Within 12 months or capacity) SAA->EHRS Incineration High-Temp Incineration (RCRA Compliant Facility) EHRS->Incineration Final Destruction

Decision matrix and logistical workflow for 5-Nitrothiazole-2-carboxylic acid waste disposal.

References

  • AccelaChem. "1196151-81-1,4-Methyloxazole-2-carboxylic Acid-AccelaChem|AccelaChemBio." AccelaChem.4

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn. 5

  • Duke Safety. "Laboratory Chemical Waste Management Practices." Duke University.6

  • University of Delaware. "Chemical Waste Management - Environmental Health & Safety." UDel. 7

  • Benchchem. "An In-Depth Technical Guide to 5-methyl-4-nitrothiazole." Benchchem. 1

  • MDPI. "Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression." MDPI. 2

  • EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA. 3

Sources

Handling

Mastering the Safe Handling of 5-Nitrothiazole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Hazard Profile 5-Nitrothiazole-2-carboxylic acid is presumed to be a solid, likely in powder or crystalline form. The primary haz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Hazard Profile

5-Nitrothiazole-2-carboxylic acid is presumed to be a solid, likely in powder or crystalline form. The primary hazards associated with this class of compounds stem from its nitroaromatic and acidic functionalities.

Anticipated Hazards:

  • Acute Toxicity: Similar to other nitro compounds, it is prudent to assume that 5-Nitrothiazole-2-carboxylic acid is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Aromatic nitro compounds are known to pose a risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[5]

  • Irritation: The presence of the carboxylic acid group and the nitrothiazole moiety suggests that the compound is likely to be an irritant to the skin, eyes, and respiratory system.[1][2]

  • Carcinogenicity: Some related nitrothiazole compounds are suspected of causing cancer.[3][6][7] Therefore, it is essential to handle this compound with appropriate caution.

  • Combustibility: While not highly flammable, organic solids can be combustible at elevated temperatures.[6]

A Multi-Layered Defense: Engineering Controls and Personal Protective Equipment

A proactive approach to safety begins with robust engineering controls, which serve as the first line of defense. Personal protective equipment provides the critical final barrier between the researcher and the chemical.

Engineering Controls: Your Primary Safeguard

All work involving 5-Nitrothiazole-2-carboxylic acid, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[8] This engineering control is paramount for minimizing the inhalation of airborne particles. The fume hood should have adequate airflow and be kept uncluttered to ensure its effectiveness.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[9][10][11] Double-gloving is recommended when handling highly toxic compounds.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes, and dust particles.[1][2][11]
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from contamination.[5][9]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent the inhalation of fine powders, particularly when weighing or transferring the solid.[5]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[5][12]

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe working environment.

Weighing and Transferring the Solid Compound:
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The analytical balance should ideally be placed inside the fume hood or in a ventilated enclosure.[5]

  • Handling: Use a micro-spatula to carefully transfer the powder to a tared container. Avoid any actions that could generate dust.[5]

  • Post-Transfer: Once the desired amount is weighed, securely cap the container. Clean the spatula and any contaminated surfaces with an appropriate solvent, collecting the waste for proper disposal.

Solution Preparation:
  • Solvent Addition: Slowly add the solvent to the vessel containing the 5-Nitrothiazole-2-carboxylic acid to prevent splashing.

  • Dissolution: If required, use a sealed container for agitation. If heating is necessary, use a controlled heating source like a mantle and ensure adequate ventilation.

Decontamination and Disposal: A Responsible Conclusion

Proper decontamination and waste disposal are as critical as the handling procedures themselves.

Decontamination:
  • Personnel: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[1][2] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[1][2]

  • Equipment and Work Surfaces: All equipment and work surfaces should be thoroughly decontaminated after use. Wipe down surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan:

All waste contaminated with 5-Nitrothiazole-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Used gloves, weighing paper, contaminated bench paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]

All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-Nitrothiazole-2-carboxylic acid.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 5-Nitrothiazole-2-carboxylic acid is_solid Is the compound a solid powder? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No ppe_solid Mandatory PPE: - Chemical-resistant gloves (Nitrile) - Safety goggles - Lab coat - N95 Respirator - Closed-toe shoes is_solid->ppe_solid Yes ppe_solution Mandatory PPE: - Chemical-resistant gloves (Nitrile) - Safety goggles - Lab coat - Closed-toe shoes is_solution->ppe_solution Yes proceed Proceed with experiment ppe_solid->proceed ppe_solution->proceed disposal Follow waste disposal plan proceed->disposal

Caption: PPE Selection Workflow for 5-Nitrothiazole-2-carboxylic Acid.

By adhering to these guidelines, researchers can confidently and safely handle 5-Nitrothiazole-2-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, December 1).
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • 19 - SAFETY DATA SHEET. (2010, October 12).
  • Safety data sheet - CPAChem. (2023, April 21).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 20).
  • LABORATORY HEALTH & SAFETY RULES. (n.d.).
  • Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE] - YouTube. (2023, January 18).
  • Laboratory Chemical Safety Manual - University of Alberta. (2005, July 15).
  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 23).
  • General Lab Safety Procedure - Caltech CCE. (n.d.).
  • Safety in the laboratory. (n.d.).
  • • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. (2025, April 9).
  • 5-nitro-2-thiazolamine 121-66-4 wiki - Guidechem. (n.d.).
  • 2-Amino-5-nitrothiazole | 1X100MG | C3H3N3O2S | 690278 | 121-66-4 - HPC Standards. (n.d.).
  • 2-Amino-5-nitrothiazole - Safety Data Sheet - ChemicalBook. (n.d.).
  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitrothiazole-2-carboxylic acid
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